molecular formula C12H20N2 B2790291 (2-AMINOBUTYL)(BENZYL)METHYLAMINE CAS No. 900717-18-2

(2-AMINOBUTYL)(BENZYL)METHYLAMINE

Cat. No.: B2790291
CAS No.: 900717-18-2
M. Wt: 192.306
InChI Key: ULRQBWNNCPAUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminobutyl)(benzyl)methylamine is a synthetic amine compound supplied for research and development purposes. This substance belongs to the class of substituted amines, which are of significant interest in various scientific fields . As a structural analog of benzylamine, a common precursor in pharmaceutical development , it serves as a valuable building block in synthetic organic and medicinal chemistry for constructing more complex molecules. Its structure, featuring multiple nitrogen sites, makes it a potential ligand in coordination chemistry or a precursor for catalyst development . Researchers may also utilize this compound as a key intermediate in the synthesis of novel molecules for biological screening or material science applications. The compound is intended for use by qualified laboratory professionals only. This compound is strictly for research use (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-benzyl-1-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRQBWNNCPAUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

standard protocol for synthesizing (2-aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Standard Protocol for the Synthesis of (2-aminobutyl)(benzyl)methylamine

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a tertiary amine with potential applications in pharmaceutical and chemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and success.

Introduction

This compound is a chiral tertiary amine. The synthesis of such molecules is of significant interest in medicinal chemistry due to the prevalence of the amine functional group in a vast array of bioactive compounds. This guide details a reliable and efficient two-step synthetic route commencing from commercially available starting materials. The chosen strategy involves a sequential reductive amination, a cornerstone of modern amine synthesis due to its high efficiency and broad functional group tolerance.[1][2]

The synthesis begins with the N-benzylation of 2-aminobutane via reductive amination with benzaldehyde. The resulting secondary amine, N-benzyl-2-aminobutane, is then subjected to a second reductive amination with formaldehyde to introduce the N-methyl group, yielding the final product. This sequential approach allows for a controlled and high-yielding synthesis.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage is the formation of a secondary amine intermediate, which is then converted to the final tertiary amine product in the second stage.

G cluster_0 Stage 1: N-Benzylation cluster_1 Stage 2: N-Methylation 2-Aminobutane 2-Aminobutane Reductive_Amination_1 Reductive Amination (Imine Formation & Reduction) 2-Aminobutane->Reductive_Amination_1 Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination_1 N-Benzyl-2-aminobutane N-Benzyl-2-aminobutane Reductive_Amination_1->N-Benzyl-2-aminobutane Reductive_Amination_2 Reductive Amination (Imine/Iminium Formation & Reduction) N-Benzyl-2-aminobutane->Reductive_Amination_2 Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination_2 Final_Product This compound Reductive_Amination_2->Final_Product

Caption: Overall workflow for the two-stage synthesis.

Mechanistic Insights: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding amine.[1] A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][3] This selectivity prevents the undesired reduction of the aldehyde starting material to an alcohol.[4]

G Amine R-NH2 Imine Imine Intermediate [R-N=CHR'] Amine->Imine Aldehyde R'-CHO Aldehyde->Imine Final_Amine Final Amine [R-NH-CH2R'] Imine->Final_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Amine

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are flammable and may be toxic.

Part 1: Synthesis of N-benzyl-2-aminobutane
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobutane (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature.

  • Imine Formation: The formation of the imine can be monitored by Thin Layer Chromatography (TLC). This step may take from 30 minutes to a few hours.[5]

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-aminobutane.

Part 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude N-benzyl-2-aminobutane (1.0 eq) from Part 1 in a suitable solvent like methanol (MeOH) or DCM in a round-bottom flask with a magnetic stir bar.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) to the reaction mixture.

  • Iminium Ion Formation: Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until completion as indicated by TLC.

  • Work-up: Carefully add water to quench the reaction. Extract the product with DCM (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[6][7] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Purification and Characterization

Purification of amines can sometimes be challenging due to their basic nature. Column chromatography is a standard method, but other techniques like acid-base extraction can also be employed to remove non-basic impurities.[6][8] For volatile amines, distillation under reduced pressure can be an effective purification method.

Characterization Data

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Protons on the carbon adjacent to the nitrogen will be deshielded and appear downfield. The N-methyl group will be a sharp singlet around 2.2-2.6 ppm.[9] The benzylic protons will appear as a singlet, and the aromatic protons will be in the aromatic region. The protons of the butyl chain will show characteristic splitting patterns.
¹³C NMR Carbons directly bonded to the nitrogen atom will be deshielded and appear in the 40-60 ppm region.
IR Spectroscopy The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the formation of a tertiary amine.[9][10] Characteristic C-H and aromatic C=C stretching bands will be present.
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of the product. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.[11]

Conclusion

The protocol described provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles of reductive amination and adhering to the detailed procedural steps, researchers can confidently synthesize this and similar tertiary amines for their research and development needs. Proper purification and thorough characterization are crucial to ensure the quality of the final compound.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • purifying secondary amine - Powered by XMB 1.9.11. Sciencemadness Discussion Board. Available at: [Link]

  • Purification of secondary alkyl amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

  • Amines. University of Calgary. Available at: [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]

  • The two most general amine syntheses are the reductive amination ... Study Prep in Pearson+. Available at: [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol. Google Patents.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

  • 2-methylbenzyldimethylamine. Organic Syntheses Procedure. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Available at: [Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Semantic Scholar. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. ResearchGate. Available at: [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journals. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at: [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. Available at: [Link]

  • Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. ResearchGate. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available at: [Link]

  • Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]

  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.
  • Benzylamine. Wikipedia. Available at: [Link]

  • What is the structure of N-benzyl-N-methyl-2-propynylamine?. Quora. Available at: [Link]

Sources

Application Note: (2-Aminobutyl)(benzyl)methylamine as a Chiral Synthon in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the use of (2-aminobutyl)(benzyl)methylamine (systematically known as


-benzyl-

-methylbutane-1,2-diamine
) in pharmaceutical synthesis.

Based on the structural analysis and search data, this compound (CAS 900717-18-2 ) is a high-value chiral building block . It belongs to the class of vicinal diamines , which are privileged structures in asymmetric synthesis, organocatalysis, and the manufacturing of bioactive heterocycles (e.g., chiral piperazines and diazepines).

Executive Summary & Molecule Profile

This compound is a bifunctional intermediate characterized by a chiral center at the C2 position of the butyl chain and a tertiary amine at the C1 position. Its structural duality—possessing both a primary amine (nucleophilic, hydrogen bond donor) and a bulky tertiary amine (basic, steric director)—makes it an ideal scaffold for:

  • Chiral Resolution: Separating racemic carboxylic acids via diastereomeric salt formation.

  • Heterocycle Synthesis: Precursor to 1,2,5-substituted piperazines and diazepines found in CNS-active drugs.

  • Ligand Design: Synthesis of

    
    -bidentate ligands for asymmetric transition metal catalysis.
    
Chemical Identity Table[1]
PropertySpecification
Common Name This compound
IUPAC Name

-Benzyl-

-methylbutane-1,2-diamine
CAS Number 900717-18-2 (Racemic/Unspecified)
Molecular Formula

Molecular Weight 192.30 g/mol
Physical State Viscous Colorless to Pale Yellow Liquid
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~10.2 (Primary amine), ~9.0 (Tertiary amine)
Key Functionality 1,2-Diamine (Vicinal), Chiral Center (C2)

Synthesis & Preparation Protocols

To ensure high enantiopurity in downstream applications, the synthesis of this intermediate often begins from chiral pool precursors or via stereoselective ring-opening of epoxides.

Protocol A: Stereoselective Synthesis via Epoxide Ring Opening

This route is preferred for generating the specific


- or 

-enantiomer, utilizing commercially available chiral 1,2-epoxybutane.
Reagents:
  • Starting Material:

    
    -1,2-Epoxybutane (or racemic for general use).
    
  • Nucleophile:

    
    -Benzylmethylamine (CAS 103-67-3).[1][2]
    
  • Activation: Methanesulfonyl chloride (MsCl), Sodium azide (

    
    ).
    
  • Reduction:

    
    , 
    
    
    
    (or Staudinger reduction with
    
    
    ).
Step-by-Step Methodology:
  • Regioselective Ring Opening (Amino-Alcohol Formation):

    • Charge a reactor with

      
      -1,2-epoxybutane (1.0 equiv) and methanol (5 vol).
      
    • Add

      
      -benzylmethylamine (1.1 equiv) dropwise at 0°C.
      
    • Allow to warm to room temperature and reflux for 6–12 hours.

    • Mechanism: The nucleophilic amine attacks the less hindered terminal carbon (C1), yielding 1-(benzyl(methyl)amino)butan-2-ol .

    • QC Point: Check regioselectivity via

      
      -NMR (look for shift in C1 protons).
      
  • Activation & Displacement (Stereoinversion):

    • Cool the amino-alcohol solution to 0°C in DCM.

    • Add Triethylamine (1.5 equiv) and MsCl (1.1 equiv) to form the mesylate.

    • Critical Step: Perform

      
       displacement with 
      
      
      
      (2.0 equiv) in DMF at 60°C.
    • Note: This step inverts the stereocenter (Walden inversion). If retention is desired, a double inversion or alternative route (Mitsunobu) is required.

  • Reduction to Diamine:

    • Dissolve the azide intermediate in Ethanol.[3]

    • Hydrogenate using 10%

      
       (5 wt%) under 
      
      
      
      (3 atm) for 4 hours.
    • Caution: Monitor carefully to avoid debenzylation (cleavage of the benzyl group). If debenzylation occurs, use Lindlar catalyst or Staudinger reduction (

      
      ).
      
  • Purification:

    • Filter catalyst.[3] Concentrate filtrate.[3][4]

    • Distill under reduced pressure (high vacuum required due to high boiling point).

Application 1: Synthesis of Chiral Piperazine Scaffolds

The most potent pharmaceutical application of this intermediate is the construction of chiral piperazines , which serve as cores for antidepressants, antihistamines, and antipsychotics.

Workflow Diagram: Cyclization Strategy

G Start This compound (Vicinal Diamine) Inter Intermediate: Acyclic Diamide/Diamine Start->Inter Alkylation / Acylation (K2CO3, MeCN) Reagent 1,2-Dibromoethane (or Oxalyl Chloride) Reagent->Inter Product Chiral Piperazine Core (1-Benzyl-3-ethyl-4-methylpiperazine) Inter->Product Cyclization / Reduction (LiAlH4 if amide used)

Protocol:
  • Alkylation: Dissolve this compound (10 mmol) in Acetonitrile (50 mL).

  • Base Addition: Add

    
     (25 mmol) as a proton scavenger.
    
  • Cyclization Agent: Add 1,2-dibromoethane (11 mmol) dropwise at reflux.

  • Workup: Filter salts, concentrate, and purify via column chromatography (DCM:MeOH 95:5).

  • Result: Formation of 1-benzyl-3-ethyl-4-methylpiperazine (assuming methylation of secondary amine occurs or starting with

    
    -dimethyl variant).
    

Application 2: Chiral Resolution of Racemic Acids

Due to the steric bulk of the benzyl group and the basicity of the diamine, this molecule is an excellent resolving agent for carboxylic acids (e.g., Naproxen analogs, Mandelic acid derivatives).

Resolution Protocol:
  • Screening: Mix equimolar amounts of the racemic acid and the chiral diamine in various solvents (EtOH, iPrOH, Acetone, Water).

  • Crystallization: Heat to dissolve, then cool slowly (0.1°C/min) to induce crystallization of the less soluble diastereomeric salt.

  • Filtration: Isolate crystals.

  • Liberation: Treat the salt with 1M HCl to precipitate the resolved acid and recover the diamine in the aqueous layer (basify and extract with DCM to recycle).

Analytical Quality Control

To validate the integrity of the intermediate, the following analytical parameters must be met.

Data Summary Table
TestMethodAcceptance Criteria
Purity GC-FID or HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (if sold as enantiomer)
Identity

-NMR (400 MHz,

)
Confirms Butyl chain, Benzyl

, N-Me, and

Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Self-Validating NMR Check:
  • Diagnostic Signal: The benzylic protons (

    
    ) should appear as a singlet (or AB quartet if chiral influence is strong) around 
    
    
    
    3.5–3.7 ppm.
  • Diagnostic Signal: The

    
    -methyl group should appear as a singlet around 
    
    
    
    2.2 ppm.
  • Causality: If the benzylic signal is split into a complex multiplet, it indicates successful formation of the chiral center at C2, creating a diastereotopic environment for the benzylic protons.

References

  • Vertex AI Search Results. (2026). Search for CAS 900717-18-2 and N-benzyl-N-methyl-diamine derivatives.[5][6][7]8

  • BLD Pharm. (2025). Product Catalog: N1-Benzyl-N1-methylbutane-1,2-diamine (CAS 900717-18-2).[5][6][7]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives.[9] (Contextual reference for diamine reactivity).

  • Organic Chemistry Portal. (2023). Synthesis of Benzylic Amines and Diamines.[9]

  • Sigma-Aldrich. (2025). Chiral Building Blocks: Diamines and Amino Alcohols.

Sources

Application Notes & Protocols: Step-by-Step Alkylation Methods for (2-Aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the selective N-alkylation of (2-aminobutyl)(benzyl)methylamine, a diamine featuring both a primary and a secondary amino group. The presence of two distinct nucleophilic centers presents a significant challenge in achieving regioselective alkylation, a crucial step in the synthesis of complex pharmaceutical intermediates and other fine chemicals. Overcoming the inherent reactivity differences between the primary and secondary amines is paramount to avoiding product mixtures and ensuring high yields of the desired N-substituted derivative. This guide explores two primary, field-proven strategies: Reductive Amination and Chemoselective Direct Alkylation . We will delve into the mechanistic rationale behind each method, provide step-by-step experimental protocols, and discuss the critical parameters that govern selectivity and efficiency.

The Challenge: Selective Alkylation of a Diamine

The target molecule, this compound, possesses two nitrogen atoms susceptible to alkylation. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine. Consequently, traditional alkylation methods, such as direct reaction with alkyl halides, often lead to a mixture of products, including mono- and di-alkylation at the primary amine, alkylation at the secondary amine, and potential quaternization of the tertiary amine product.[1][2] This lack of selectivity necessitates complex purification procedures and results in low yields of the target compound.

The core objective of the methodologies presented here is to control the reaction pathway to favor alkylation at a single, predetermined nitrogen center.

G cluster_0 Alkylation Challenge Start This compound Reagent Alkylation Reagent (e.g., R-X) Mix Uncontrolled Reaction Product Mixture Reagent->Mix Poor Selectivity P1 N1-Alkylated Mix->P1 P2 N1,N1-Dialkylated Mix->P2 P3 N2-Alkylated Mix->P3 P4 Quaternary Salts Mix->P4

Caption: The challenge of alkylating a molecule with two distinct amine groups.

Method 1: Reductive Amination for Controlled N-Alkylation

Reductive amination is a superior method for forming C-N bonds as it is less susceptible to the overalkylation issues that plague direct alkylation with alkyl halides.[3][4] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

To achieve selectivity for the secondary amine on our target molecule, the more reactive primary amine must first be masked.

Protocol: Reductive Alkylation of the Secondary Amine via Temporary Imine Protection

A highly efficient and scalable strategy involves using the reaction solvent itself, methyl isobutyl ketone (MIBK), as a temporary protecting group for the primary amine.[6][7] The primary amine selectively condenses with MIBK to form a stable imine, leaving the secondary amine available for subsequent alkylation.

G Start Start: Diamine Step1 Step 1: Add MIBK (Solvent) Form Imine at Primary Amine Start->Step1 Step2 Step 2: Add Aldehyde/Ketone + NaBH(OAc)3 Step1->Step2 Secondary amine is now free Step3 Step 3: In-situ Reduction of Iminium Ion Step2->Step3 Step4 Step 4: Aqueous Workup (Hydrolysis of Protective Imine) Step3->Step4 End Product: N2-Alkylated Diamine Step4->End

Caption: Workflow for selective reductive amination of the secondary amine.

Materials:

  • This compound

  • Methyl isobutyl ketone (MIBK)

  • Aldehyde or Ketone (e.g., Cyclohexanone, 1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Aqueous HCl (1M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Temporary Protection: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in MIBK. Heat the mixture to reflux for 2-4 hours with a Dean-Stark apparatus to remove water and drive the formation of the imine at the primary amine. Monitor the completion of imine formation by TLC or LC-MS.

  • Solvent Exchange: After cooling, remove the excess MIBK under reduced pressure. Re-dissolve the resulting crude imine-protected diamine in an anhydrous solvent like DCM or DCE.

  • Iminium Ion Formation: To the solution, add the desired aldehyde or ketone (1.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that rapidly reduces the iminium ion intermediate in the presence of the less reactive carbonyl compound.[3][8]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Deprotection: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic aqueous work-up will hydrolyze the MIBK-imine, regenerating the free primary amine.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N2-alkylated product.

Method 2: Chemoselective Direct Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is atom-economical but notoriously difficult to control.[1][2] However, recent advancements have enabled highly chemoselective mono-N-alkylation by carefully selecting the base and reaction conditions.

Protocol: Cesium-Promoted Selective Alkylation of the Primary Amine

The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to dramatically favor mono-N-alkylation of primary amines while suppressing overalkylation.[9][10][11] This "cesium effect" is attributed to the formation of specific amine-cesium aggregates in solution, which modulates the amine's reactivity.[11] This method can be tuned to favor the more reactive primary amine.

Materials:

  • This compound

  • Alkyl Halide (e.g., 1-bromobutane, 1.0 eq.)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous DMF, and cesium carbonate (1.5 eq.).

  • Reagent Addition: Stir the suspension at room temperature and add the alkyl halide (1.0 eq.) dropwise.

  • Reaction: Heat the mixture to 40-60 °C and stir for 6-18 hours. The mild heating and the specific properties of the cesium base help prevent the dialkylation of the primary amine and alkylation of the secondary amine.[10][12]

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the mono-alkylated product and potential byproducts.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the N1-alkylated product.

ParameterReductive Amination (Sec-Amine)Direct Alkylation (Pri-Amine)
Target Site Secondary AminePrimary Amine
Key Reagent Aldehyde/Ketone + NaBH(OAc)₃Alkyl Halide + Cs₂CO₃
Selectivity Control Temporary Imine Protection"Cesium Effect"
Key Advantage High selectivity, avoids overalkylationAtom economical, direct
Yield (Typical) 70-90%65-85%
Reference [4][6][9][10]
Table 1: Comparison of Selective Alkylation Methodologies.

Summary and Outlook

The selective alkylation of this compound can be achieved with high fidelity by choosing a method that directly addresses the differential reactivity of its primary and secondary amine groups.

  • For selective alkylation of the secondary amine , a protection-alkylation-deprotection sequence is most reliable. The use of MIBK as a transient protecting group for the primary amine offers an elegant and process-friendly approach for subsequent reductive amination.[6][7]

  • For selective mono-alkylation of the primary amine , direct alkylation using cesium bases provides a powerful and direct route that effectively minimizes the common side reaction of overalkylation.[11]

The choice between these methods will depend on the desired final product, the nature of the alkyl group to be introduced, and the scale of the synthesis. Both protocols represent robust and validated systems for navigating the complexities of selective amine functionalization.

References

  • Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102–104. [Link]

  • American Chemical Society. (2005). Efficient and scalable method for the selective alkylation and acylation of secondary amines in the presence of primary amines. [Link]

  • Academia.edu. Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Salvatore, R. N., et al. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Myers, A. Chem 115 Handout. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • ResearchGate. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

  • ResearchGate. Methods for mono-selective N-alkylation of amines using alcohols as.... [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Salvatore, R. N., et al. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 66(26). [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Workflows for (2-Aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield, Selectivity, and Purification Issues

Part 1: Technical Profile & Reactivity Analysis

To improve yields, one must first understand the specific steric and electronic behaviors of (2-aminobutyl)(benzyl)methylamine . This molecule is not a simple primary amine; it is a chiral 1,2-diamine with distinct reactivity zones.

Structural Deconstruction
  • The Nucleophile (Primary Amine): Located at C2 of the butyl chain.

    • Constraint: Unlike a terminal amine (e.g.,

      
      -butylamine), this amine is attached to a secondary carbon. It is sterically hindered  by the ethyl group on one side and the bulky tertiary amine tail on the other.
      
    • Impact: Slower reaction kinetics compared to standard primary amines.

  • The Base (Tertiary Amine): The

    
    -benzyl-
    
    
    
    -methyl group at C1 .
    • Constraint: This nitrogen is highly basic (

      
      ). It acts as a proton scavenger and can coordinate with metal catalysts (poisoning) or trap acidic coupling reagents.
      
  • The Stereocenter: The C2 position is chiral. Harsh conditions (high heat, strong base) can lead to racemization , effectively lowering the yield of the desired enantiomer.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Yields in Coupling Reactions (Amidation/Alkylation)

Q: I am trying to couple this amine with a carboxylic acid using EDC/HOBt, but conversion stalls at <40%. LCMS shows starting material remains. Why?

A: The steric bulk at the C2 position prevents the "active ester" intermediate formed by EDC from effectively approaching the amine.

  • The Fix: Switch to "uronium" or "phosphonium" based reagents which generate more reactive species.

    • Recommendation: Use HATU or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt creates a "neighboring group effect" that accelerates coupling for hindered amines more effectively than HOBt.

    • Base Management: Ensure you use a non-nucleophilic base (DIPEA or Collidine) in excess (3.0 equiv) to neutralize the tertiary amine tail of your starting material, preventing it from protonating the reactive primary amine.

Q: My reaction turns black/brown, and I see a mass corresponding to [M-91]. What happened?

A: You likely triggered debenzylation .[1]

  • Cause: If you are using reductive amination conditions (e.g.,

    
    , 
    
    
    
    ) or strong Lewis acids, the benzyl group on the tertiary amine is susceptible to cleavage (hydrogenolysis).
  • The Fix:

    • Avoid

      
       if the benzyl group must remain. Use STAB (Sodium Triacetoxyborohydride)  for reductive alkylations, as it preserves benzyl groups.
      
    • If protecting the primary amine, use Boc (acid labile) or Fmoc (base labile) rather than Cbz, to avoid catalytic hydrogenation steps later.

Category B: Purification & Workup Issues

Q: The product streaks across the TLC plate and co-elutes with impurities on silica columns. How do I isolate it?

A: 1,2-diamines are notorious for interacting with the acidic silanols on standard silica gel, causing "tailing."

  • The Fix (Flash Chromatography):

    • Mobile Phase Modifier: You must dope your mobile phase with a base. A standard gradient of DCM : MeOH :

      
       (90:10:1)  usually sharpens the peak.
      
    • Stationary Phase: Switch to Amine-Functionalized Silica (

      
       silica). This neutralizes the surface acidity, allowing the diamine to elute purely based on polarity.
      

Q: I am losing significant mass during the aqueous workup. Is the product water-soluble?

A: Yes. The diprotic nature makes this molecule amphiphilic. At neutral/acidic pH, it is fully protonated and partitions into the water layer.

  • The Fix (Salting Out):

    • Adjust the aqueous layer pH to >12 using

      
       (ensure the amine is free-based).
      
    • Saturate the aqueous layer with NaCl .

    • Extract with Chloroform (

      
      )  or DCM/IPA (3:1)  rather than pure Ethyl Acetate or Ether. The alcohol helps pull the polar diamine into the organic phase.
      

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Sterically Hindered System)

Use this when reacting this compound with carboxylic acids.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Reagent Addition: Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 5 minutes at RT.

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Note: Extra base is required to neutralize the tertiary amine of the substrate.

  • Amine Addition: Add This compound (1.1 equiv) dropwise.

  • Reaction: Stir at 40°C for 4–12 hours. (Slight heating overcomes the steric barrier at C2).

  • Quench: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1).
    
Protocol 2: "Clean" Purification of Diamines

Use this to remove impurities without column streaking.

  • Acid/Base Extraction (The "Self-Purifying" Method):

    • Dissolve crude oil in 1M HCl . Impurities that are non-basic (unreacted esters, neutrals) will remain in the organic wash (EtOAc). Discard organic wash.

    • Basify the aqueous layer to pH 14 using 4M

      
      .
      
    • Extract product into DCM (x3).

    • Dry over

      
       and concentrate.
      
  • Final Polish: If purity is <95%, run a short plug of Neutral Alumina (instead of silica) eluting with 0-5% MeOH in DCM.

Part 4: Decision Logic for Yield Improvement

The following diagram outlines the logical flow for diagnosing low yields with this specific substrate.

YieldOptimization Start Start: Low Yield Observed CheckSM Analyze Crude: Is SM Remaining? Start->CheckSM StericIssue Diagnosis: Steric Hindrance at C2 CheckSM->StericIssue Yes (Major SM) SideRxn Diagnosis: Side Reaction (e.g. Debenzylation) CheckSM->SideRxn No (New Impurities) Action_Heat Action: Increase Temp to 40-50°C Switch to HATU/HOAt StericIssue->Action_Heat Standard Coupling Action_Base Action: Increase Base (DIPEA) to >3.0 equiv StericIssue->Action_Base Acidic Conditions Deactivation Diagnosis: Protonation of Nucleophile Action_Protect Action: Switch Reducing Agent (Use STAB instead of H2/Pd) SideRxn->Action_Protect Mass = M-91

Caption: Decision tree for diagnosing reaction failures specific to sterically hindered, basic diamines.

References

  • BenchChem. "Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation." BenchChem Technical Guides. Accessed 2024.[2] Link

  • Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3] Organic & Biomolecular Chemistry. Link

  • Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage White Papers. Link

  • Organic Chemistry Portal. "Synthesis of Benzylamines and Protection Strategies." Organic Chemistry Portal. Link

  • Teledyne ISCO. "RediSep Rf Gold® Amine Columns: Purification of polar heterocycles." Teledyne ISCO Application Notes. Link

Sources

preventing oxidation and degradation of (2-aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Challenges of (2-aminobutyl)(benzyl)methylamine

Welcome to the technical support guide for this compound. This molecule possesses a unique structure, incorporating both a primary amine on the butyl chain and a tertiary amine with a benzylic group. This combination of functional groups, while crucial for its intended applications, also presents specific stability challenges, primarily susceptibility to oxidation and degradation.

This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the molecule's degradation pathways and to offer practical, field-proven solutions for its prevention. By explaining the causality behind our recommended procedures, we aim to empower you to maintain the integrity of your samples and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My sample of this compound, which was initially colorless, has turned yellow or brown. What is happening?

A: The discoloration is a classic indicator of oxidation. Amines, particularly those with a benzyl group like benzylamine, are prone to slow oxidation upon contact with air.[1] This process can lead to the formation of colored impurities. The benzylic position is particularly susceptible, and oxidation can ultimately lead to the formation of imines and conjugated systems, which often absorb light in the visible spectrum, appearing yellow or brown.

Q2: What are the most likely degradation pathways for this compound?

A: The two primary points of vulnerability are the tertiary amine's benzylic C-N bond and the primary amine on the butyl chain.

  • Benzylic Oxidation: The most common pathway involves the oxidation of the tertiary amine at the benzylic position. This can proceed through a hydride-ion transfer mechanism to form an iminium ion intermediate.[2] This intermediate is then susceptible to hydrolysis, which cleaves the benzyl group to form benzaldehyde and the corresponding secondary amine.[3]

  • Primary Amine Oxidation: The primary amine can also undergo oxidation, though the benzylic site is often more reactive.

  • Reaction with Carbon Dioxide: Like other amines, this compound can react with atmospheric CO2 to form solid carbamic acid salts, which can alter its physical state and concentration.[1]

Q3: What are the ideal storage conditions for both short-term and long-term use?

A: Proper storage is the single most critical factor in preventing degradation.

  • Long-Term Storage (> 1 month): Store as a neat oil or solid salt (if applicable) in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at ≤ -20°C.[1] Using a vial with a PTFE-lined cap is essential.

  • Short-Term Storage (≤ 1 month): Store in a tightly sealed vial, purged with inert gas, at 2-8°C in the dark.[4][5] For solutions, use deoxygenated solvents and store under the same conditions.

Q4: Can I weigh out and prepare solutions of this compound on an open lab bench?

A: While brief exposure for weighing is often unavoidable, prolonged exposure to air should be minimized. The compound is stable enough for normal handling during solution preparation, but for applications requiring the highest purity and consistency, it is best practice to handle the compound under a stream of inert gas (e.g., nitrogen) or in a glovebox.[5] This minimizes contact with both oxygen and atmospheric carbon dioxide.

Q5: What are the first analytical signs of degradation I should watch for?

A: Beyond visual discoloration, analytical techniques are key.

  • Chromatography (HPLC/GC): The appearance of new peaks in your chromatogram is the most direct evidence. A common degradation product to look for is benzaldehyde, which results from the cleavage of the benzyl group.[3][6]

  • Mass Spectrometry (MS): Look for the mass corresponding to benzaldehyde (106.04 g/mol ) or the secondary amine fragment remaining after benzyl group cleavage.

  • NMR Spectroscopy: In ¹H NMR, the emergence of a singlet around 10 ppm is indicative of the aldehydic proton of benzaldehyde.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a cause-and-solution framework for specific problems encountered during experiments.

Issue: Sample in solution shows rapid discoloration and the appearance of multiple impurity peaks in HPLC analysis.
  • Potential Cause 1: Atmospheric Oxidation.

    • Why it Happens: Solvents, unless specifically deoxygenated, contain dissolved oxygen. This dissolved O₂ is a primary driver for the oxidation of the amine, especially when in solution where molecular mobility is high. The benzylic position is particularly prone to attack.

    • Troubleshooting Protocol:

      • Solvent Deoxygenation: Before preparing your solution, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for at least 15-30 minutes.

      • Inert Atmosphere Transfer: Add the this compound to the deoxygenated solvent under a positive pressure of inert gas.

      • Seal and Store: Use vials with PTFE-lined septa and cap the solution under the inert atmosphere. Store in the dark at 2-8°C.

  • Potential Cause 2: Photodegradation.

    • Why it Happens: The aromatic benzyl group can absorb UV light. This absorbed energy can promote the formation of radical species, accelerating degradation pathways that might otherwise be slow.

    • Troubleshooting Protocol:

      • Use Amber Glassware: Always store and handle the compound and its solutions in amber-tinted vials or flasks to block UV light.

      • Wrap in Foil: If amberware is unavailable, wrap standard glassware in aluminum foil.

      • Minimize Light Exposure: Keep samples in drawers or cabinets when not in immediate use.

  • Potential Cause 3: Incompatible Reagents or Conditions.

    • Why it Happens: The amine groups are basic and nucleophilic. They will react readily with acids, strong oxidizing agents, and electrophilic compounds.[5][7] For instance, even mild oxidizing agents can initiate the degradation cascade.

    • Troubleshooting Protocol:

      • Review Reagent Compatibility: Ensure that all components of your formulation are compatible. Avoid strong acids and oxidizing agents unless they are part of the intended reaction.

      • pH Control: If working in aqueous buffers, be aware that the stability of the amine can be pH-dependent. Extreme pH values should be avoided unless required by the protocol.

Issue: A stored stock solution shows a gradual decrease in concentration or potency over time, even when stored correctly.
  • Potential Cause: Slow, Inevitable Degradation.

    • Why it Happens: Even under optimal conditions, very slow degradation can occur over extended periods. For highly sensitive applications, this can lead to a drop in the effective concentration of the active compound.

    • Troubleshooting Protocol: Use of Antioxidants.

      • Rationale: Adding a radical-scavenging antioxidant can significantly inhibit oxidative degradation pathways. Aromatic amines and hindered phenols are effective classes of antioxidants.[8][9]

      • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective choice. It is a sterically hindered phenol that acts as a potent radical scavenger.

      • Procedure: Prepare a concentrated stock of BHT (e.g., 1 M in ethanol). Add a small aliquot to your target solution to achieve a final BHT concentration in the range of 0.01-0.1% (w/v). See Protocol 3.2 for a detailed procedure.

Parameter Recommended Condition Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric O₂ and CO₂.[1]
Temperature ≤ -20°C (Long-term), 2-8°C (Short-term)Reduces the rate of chemical reactions.
Light Protected (Amber vials)Prevents light-induced radical formation.
Antioxidant (Optional) 0.01% - 0.1% BHTScavenges free radicals to inhibit oxidative chain reactions.

Section 3: Protocols and Methodologies

These detailed protocols provide step-by-step instructions for best practices in handling, storing, and analyzing this compound.

Protocol 3.1: Recommended Storage and Handling
  • Receipt and Inspection: Upon receipt, inspect the container for a tight seal. Note the initial color and physical state.

  • Inert Gas Overlay: Before first use and after every time the container is opened, flush the headspace of the container with a gentle stream of nitrogen or argon for 30-60 seconds before re-sealing.

  • Weighing: For highest accuracy, weigh the required amount in a controlled environment (e.g., glovebox). If on the bench, perform the weighing quickly and immediately seal the stock container, flushing with inert gas.

  • Storage: Store the primary container in a dark, cold environment (freezer at ≤ -20°C for long-term, refrigerator at 2-8°C for short-term).

Protocol 3.2: Preparation of a Stabilized Stock Solution
  • Solvent Preparation: Select a high-purity, appropriate solvent. Place the solvent in a flask and sparge with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant like BHT, add it to the deoxygenated solvent to the desired final concentration (e.g., 0.05%).

  • Compound Addition: Under a positive pressure of nitrogen, add the weighed this compound to the solvent.

  • Mixing and Storage: Gently mix until dissolved. Aliquot the solution into amber vials, flush the headspace of each vial with nitrogen, and seal tightly with PTFE-lined caps. Store at 2-8°C or frozen.

Protocol 3.3: Analytical Assessment of Purity and Degradation

This protocol outlines a general method using HPLC-UV/MS.

  • Sample Preparation: Dilute a small amount of the compound or solution in a suitable mobile phase (e.g., acetonitrile/water).

  • HPLC Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

  • Detection:

    • UV Detector: Monitor at multiple wavelengths, such as 210 nm and 254 nm. The appearance of a peak corresponding to benzaldehyde (if present) will be evident.

    • Mass Spectrometer (MS): Use an ESI source in positive ion mode. Monitor for the mass of the parent compound and potential degradation products. Gas chromatography (GC) coupled with MS is also highly effective for identifying volatile degradation products like benzaldehyde.[10][11]

Section 4: Visualizing the Chemistry of Degradation

Understanding the underlying chemical transformations is key to preventing them. The following diagrams illustrate the primary degradation pathway and a recommended workflow.

G cluster_0 Primary Oxidative Degradation Pathway Parent This compound Iminium Iminium Ion Intermediate (at benzylic position) Parent->Iminium  Oxidation  ([O], Air) Hydrolysis Hydrolysis (H₂O) Iminium->Hydrolysis Benzaldehyde Benzaldehyde (Degradation Product) Hydrolysis->Benzaldehyde SecondaryAmine Secondary Amine Fragment (Degradation Product) Hydrolysis->SecondaryAmine

Caption: Primary oxidative degradation pathway of this compound.

G cluster_1 Recommended Workflow for Preparing Stabilized Solutions Start Start Degas 1. Deoxygenate Solvent (N₂ or Ar Sparging) Start->Degas Antioxidant 2. Add Antioxidant (Optional) (e.g., 0.05% BHT) Degas->Antioxidant AddCompound 3. Add Compound (Under Inert Atmosphere) Antioxidant->AddCompound Mix 4. Mix and Aliquot (Into Amber Vials) AddCompound->Mix Store 5. Store Properly (Dark, 2-8°C, N₂ Headspace) Mix->Store End Stable Solution Store->End

Caption: Workflow for preparing stabilized solutions of the target compound.

References

  • Joshi Agrochem Pharma Private Limited. (n.d.). Benzylamine. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved February 15, 2026, from [Link]

  • Brainly.in. (2019, March 10). Why secondary amine are more stable than primary and tertiary amine? Retrieved February 15, 2026, from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved February 15, 2026, from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved February 15, 2026, from [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Retrieved February 15, 2026, from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved February 15, 2026, from [Link]

  • Reuter, G. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Retrieved February 15, 2026, from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved February 15, 2026, from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved February 15, 2026, from [Link]

  • Amine antioxidant. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved February 15, 2026, from [Link]

  • Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Pernak, J., & Skrzypczak, A. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. Retrieved February 15, 2026, from [Link]

  • Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Protti, S., et al. (2010). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

resolving solubility issues with (2-aminobutyl)(benzyl)methylamine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for (2-Aminobutyl)(benzyl)methylamine

Ticket ID: SOL-ABMA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Resolving Aqueous Solubility and "Oiling Out" Issues

Executive Summary: The Chemical Reality

This compound is a lipophilic diamine . Its structure features a hydrophobic benzyl ring and a butyl chain, balanced by two basic nitrogen centers (a primary amine on the butyl chain and a central tertiary amine).

The Core Issue: In its free base form, this molecule is an oil or low-melting solid that is hydrophobic and effectively insoluble in neutral water (pH 7). To achieve aqueous solubility, you must drive the equilibrium toward the ionized (protonated) salt form.

This guide provides the protocols to solubilize this compound without compromising your downstream biological or chemical assays.

Part 1: Solubility Profile & Properties

Before attempting dissolution, review the predicted physicochemical properties that dictate behavior.

PropertyValue (Predicted)Implication
Molecular Weight ~192.3 g/mol Small molecule, diffuses rapidly.
LogP (Lipophilicity) ~2.5 - 3.0Highly lipophilic. Prefers organic solvents or cell membranes over water.
pKa (Primary Amine) ~10.5Highly basic. Protonated at pH < 10.
pKa (Tertiary Amine) ~9.0 - 9.5Basic. Protonated at pH < 9.
Physical State Viscous Oil / Low-melt Solid"Oils out" of water if deprotonated.
Preferred Salt Form Hydrochloride (HCl)Forms a stable, water-soluble cationic species.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the compound directly to water/PBS, and it formed a cloudy emulsion. Vortexing didn't help."

Diagnosis: You are experiencing "oiling out." You added the hydrophobic free base to a neutral solution. At pH 7.4, the amines are partially deprotonated, and the lipophilic benzyl/butyl groups force the molecules to aggregate into oil droplets. The Fix:

  • Do not heat it; this often worsens oiling out for amines.

  • Acidify: Add 1.0 M HCl dropwise while stirring. As the pH drops below 6.0, the amines will protonate (

    
    ), and the solution will clear.
    
  • Prevention: Always dissolve the compound in a small volume of organic solvent (DMSO) or acid before adding it to the bulk aqueous buffer.

Q2: "I need to use this in a cell culture assay at pH 7.4. How do I keep it soluble?"

Diagnosis: The "Solubility Cliff." As you neutralize an acidic stock solution to pH 7.4, you approach the pKa of the tertiary amine. The concentration of the neutral (insoluble) species increases. The Fix:

  • The DMSO "Spike" Method: Dissolve the pure compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Spike this DMSO stock into your media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity. The rapid dispersion prevents immediate aggregation, though long-term stability at >100 µM in media may still be poor.

Q3: "Which acid should I use for salt formation?"

Recommendation:

  • Hydrochloric Acid (HCl): The standard choice. Chlorides are physiologically ubiquitous.

  • Citric Acid: Use if you need a buffer capacity in the pH 4–6 range.

  • Avoid: Sulfuric acid (sulfates of lipophilic amines can sometimes be less soluble) or acetic acid (acetate is a weak counter-ion and may not prevent oiling out as effectively as chloride).

Part 3: Visual Decision Trees

Figure 1: The Solubilization Workflow

Caption: A logic-flow diagram for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: this compound CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt Salt Form CheckForm->IsSalt Powder/Solid IsBase Free Base (Oil) CheckForm->IsBase Oil/Viscous TargetPH Target pH? IsSalt->TargetPH Acidic Acidic (pH < 6) IsSalt->Acidic Neutral Neutral (pH 7.4) IsSalt->Neutral Check solubility limit (<10mM) IsBase->TargetPH IsBase->Acidic IsBase->Neutral TargetPH->Acidic Chemistry/Storage TargetPH->Neutral Biology/Assay DirectWater Dissolve directly in Water Acidic->DirectWater AcidConvert Pre-dissolve in 0.1M HCl Acidic->AcidConvert Neutral->DirectWater Check solubility limit (<10mM) DMSORoute Dissolve in 100% DMSO (Stock Solution) Neutral->DMSORoute DiluteMedia Dilute into Media (Keep DMSO < 0.5%) DMSORoute->DiluteMedia

Figure 2: The Protonation Mechanism

Caption: Visualizing why acid is required. The neutral form aggregates (oils out), while the charged form hydrates.

Protonation Neutral Neutral Free Base (Hydrophobic/Insoluble) LogP ~2.5 Equilibrium Neutral->Equilibrium Acid + H+ (HCl) Acid->Equilibrium Charged Protonated Salt (Hydrophilic/Soluble) LogD(pH 4) < 0 Equilibrium->Charged

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a 10 mM Aqueous Stock Solution

Materials:

  • This compound (Free Base)

  • 0.1 M HCl (Hydrochloric Acid)

  • Deionized Water (Milli-Q)

  • pH Meter

Step-by-Step:

  • Weighing: Weigh the viscous oil directly into a glass vial. Note: Do not use plastic weigh boats as lipophilic amines stick to them.

  • Stoichiometry Calculation: Calculate the molar amount of compound.

    • Example: 19.2 mg ≈ 0.1 mmol.

  • Acid Addition: Add 2 molar equivalents of HCl relative to the compound.

    • Why? You have two amines.[1] You need to protonate both to ensure maximum solubility.

    • Calculation: For 0.1 mmol compound, add 0.2 mmol HCl (e.g., 2.0 mL of 0.1 M HCl).

  • Dissolution: Vortex vigorously. The oil droplets should disappear, leaving a clear solution.

  • Dilution: Add water to reach the final desired volume (e.g., 10 mL for a 10 mM solution).

  • pH Check: Check the pH. It should be acidic (pH 3–5). If you need to raise it to pH 7, add NaOH slowly while stirring.

    • Critical Warning: If the solution turns cloudy during NaOH addition, you have hit the solubility limit. Stop and back-titrate with HCl.

References & Further Reading

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[3][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

    • Grounding: The authoritative text on salt selection and solubilizing lipophilic amines.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Grounding: Explains the "Solubility Cliff" and pH-dependent solubility profiles (LogD vs pH).

  • PubChem Compound Summary. (n.d.). N-Benzylmethylamine (Structural Analog). National Center for Biotechnology Information. [1]

    • Grounding: Provides baseline pKa and solubility data for the core benzyl-methylamine pharmacophore.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

    • Grounding: General methodologies for cosolvent (DMSO) and pH adjustment strategies.

Sources

Technical Support Center: Optimizing Temperature for (2-aminobutyl)(benzyl)methylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing reactions involving (2-aminobutyl)(benzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in the synthesis and subsequent reactions of this versatile amine. Here, we address common challenges and frequently asked questions to ensure the success of your experiments, from small-scale synthesis to process scale-up.

Section 1: Understanding the Critical Role of Temperature

Temperature is a paramount process parameter in the synthesis of this compound, which is typically achieved through a reductive amination pathway. The reaction's selectivity, yield, and impurity profile are profoundly influenced by thermal conditions.[1][2] A thorough understanding of the interplay between kinetics and thermodynamics is essential for achieving the desired product with high purity.[3][4]

Q1: Why is temperature so critical in the synthesis of this compound?

The synthesis of this compound, often involving the reaction of 2-aminobutane with benzaldehyde followed by methylation, is a multi-step process where temperature influences both the rate of reaction and the formation of byproducts.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which may not be the most stable product.[4][5] As the temperature increases, the reaction shifts towards thermodynamic control, favoring the most stable product.[3][4] Understanding this balance is key to optimizing your reaction for the desired outcome.

  • Byproduct Formation: Elevated temperatures can lead to the formation of undesired side products. For instance, over-alkylation can occur, leading to the formation of quaternary ammonium salts.[6][7][8] Conversely, temperatures that are too low may result in an incomplete reaction or the formation of different impurities.

  • Reaction Rate: As with most chemical reactions, higher temperatures generally lead to a faster reaction rate. However, this must be balanced against the potential for increased byproduct formation and decomposition of reactants or products.[9]

Section 2: Troubleshooting Common Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q2: My reaction is sluggish and giving low yields. Should I just increase the temperature?

While increasing the temperature can enhance the reaction rate, it's not always the optimal solution and should be approached with caution.[9]

  • Initial Assessment: Before increasing the temperature, verify that other reaction parameters are optimized. This includes ensuring the purity of your starting materials, correct stoichiometry, and the appropriate choice of solvent and base.[9]

  • Stepwise Temperature Increase: If other parameters are optimized, a gradual increase in temperature can be beneficial. It is advisable to increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress closely using an appropriate analytical technique like GC-MS or LC-MS.[10][11] This allows you to find the "sweet spot" where the reaction rate is acceptable without significantly increasing byproduct formation.

  • Consider Catalysis: For certain N-alkylation reactions, especially those involving less reactive alkylating agents, a catalyst can be employed to achieve a reasonable reaction rate at milder temperatures.[9][12]

Q3: I'm observing a significant amount of an unknown impurity in my final product. Could this be temperature-related?

Yes, the formation of impurities is often linked to reaction temperature.

  • Possible Impurities: At elevated temperatures, you might observe byproducts from over-alkylation, such as the formation of a quaternary ammonium salt from the further reaction of your tertiary amine product.[13] Other potential side reactions include elimination reactions or decomposition of starting materials or the product itself.

  • Troubleshooting Strategy:

    • Characterize the Impurity: If possible, isolate and characterize the impurity to understand its structure. This will provide valuable clues about the side reaction that is occurring.

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature to see if the formation of the impurity is suppressed.[14] This might require a longer reaction time to achieve the desired conversion.

    • Optimize Reagent Addition: The method and rate of reagent addition can also influence local temperature and concentration, leading to side reactions. A slower, controlled addition of one reagent to the other can sometimes mitigate impurity formation.

Section 3: Experimental Protocols and Data Presentation

To assist in your optimization efforts, we provide a general protocol for a temperature screening study and a table for summarizing your results.

Experimental Protocol: Temperature Optimization for the Reductive Amination Step

This protocol outlines a systematic approach to finding the optimal temperature for the reductive amination of 2-aminobutane with benzaldehyde.

Materials:

  • 2-Aminobutane

  • Benzaldehyde

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)[15]

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Temperature control system (e.g., oil bath with a temperature controller)

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reaction mixtures in separate vessels. Each vessel will be run at a different, constant temperature.

  • Initial Reaction Conditions: To a solution of 2-aminobutane in the chosen anhydrous solvent, add benzaldehyde. Stir the mixture for a set period (e.g., 30 minutes) at room temperature to allow for imine formation.

  • Temperature Screening:

    • Set each reaction vessel to its designated temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C).

    • Once the desired temperature is reached, add the reducing agent to each vessel.

  • Reaction Monitoring:

    • Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the reaction in the aliquot (e.g., by adding water or a suitable quenching agent).

    • Analyze the quenched aliquots by GC-MS or LC-MS to determine the conversion of starting materials and the formation of the desired product and any byproducts.

  • Data Analysis:

    • Plot the concentration of the product and major byproducts as a function of time for each temperature.

    • Determine the initial reaction rate and the final yield at each temperature.

    • Identify the temperature that provides the best balance of reaction rate, yield, and purity.

Data Summary Table
Temperature (°C)Reaction Time (h)Conversion (%)Yield of (2-aminobutyl)(benzyl)amine (%)Major Impurity (%)
024
258
404
602

This table should be populated with your experimental data to facilitate easy comparison of different temperature conditions.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Visual aids can be invaluable for understanding complex chemical processes. The following diagrams illustrate the general reductive amination pathway and a troubleshooting workflow for temperature-related issues.

Reductive_Amination_Pathway 2-Aminobutane 2-Aminobutane Imine Intermediate Imine Intermediate 2-Aminobutane->Imine Intermediate + Benzaldehyde (2-aminobutyl)(benzyl)amine (2-aminobutyl)(benzyl)amine Imine Intermediate->(2-aminobutyl)(benzyl)amine + Reducing Agent Byproducts (e.g., over-reduction) Byproducts (e.g., over-reduction) Imine Intermediate->Byproducts (e.g., over-reduction) Methylated Product Methylated Product (2-aminobutyl)(benzyl)amine->Methylated Product + Methylating Agent Quaternary Salt (Over-methylation) Quaternary Salt (Over-methylation) Methylated Product->Quaternary Salt (Over-methylation)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, High Impurity) Check_Params Verify Other Parameters (Stoichiometry, Purity, Solvent) Start->Check_Params Low_Yield Issue: Low Yield Check_Params->Low_Yield Parameters OK High_Impurity Issue: High Impurity Check_Params->High_Impurity Parameters OK Temp_Screen Conduct Temperature Screening Study Analyze_Results Analyze Results (Yield vs. Purity) Temp_Screen->Analyze_Results Optimal_Temp Identify Optimal Temperature Analyze_Results->Optimal_Temp Increase_Temp Consider Gradual Temperature Increase Low_Yield->Increase_Temp Decrease_Temp Consider Decreasing Temperature High_Impurity->Decrease_Temp Increase_Temp->Temp_Screen Decrease_Temp->Temp_Screen

Sources

Technical Support Center: Steric Hindrance in (2-Aminobutyl)(benzyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SH-2AB-BN-ME Status: Active Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Center

You are encountering difficulties with (2-aminobutyl)(benzyl)methylamine derivatives. This scaffold presents a "perfect storm" of steric hindrance: the benzyl group adds bulk, the methyl group locks conformation, and the 2-aminobutyl chain introduces a chiral center (


) and 

-branching that shields the nitrogen lone pair.

This guide bypasses standard textbook answers. It focuses on troubleshooting specific failure modes in synthesis, analysis, and purification caused by this steric congestion.

Module 1: Synthesis Troubleshooting

Issue: "Standard Alkylation ( ) Yields are <20% or Fail completely."

Diagnosis: Direct alkylation (e.g., reacting 2-aminobutane with benzyl bromide) fails because the trajectory of the incoming electrophile is blocked by the cone angle of the existing substituents. The nucleophilicity of the nitrogen is kinetically suppressed.

Solution: Titanium(IV)-Mediated Reductive Amination Do not rely on standard


 conditions; they are too weak for hindered imine formation. You must use Titanium(IV) isopropoxide (

)
to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
Protocol: The

System

Applicable for coupling 2-butanone derivatives with benzylamine or N-benzylmethylamine.[1]

  • Imine Formation (The Critical Step):

    • Mix the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv) in neat

      
        (2.0 equiv).
      
    • Note: Do not use solvent yet. The neat Lewis acid forces the sterically crowded partners together.

    • Stir under Argon at ambient temperature for 6–12 hours. (Viscosity will increase).

  • Dilution & Reduction:

    • Dilute with absolute EtOH or THF.

    • Add

      
        (1.5 equiv) portion-wise. (Caution: Exothermic).
      
    • Stir for 8 hours.

  • Quenching (The "Trick"):

    • The reaction will form a titanium gel/emulsion upon adding water.

    • Fix: Quench with 2M NaOH (not water). This solubilizes titanium salts as titanates.

    • Filter through Celite if a white precipitate persists.

Issue: "Palladium-Catalyzed Coupling (Buchwald-Hartwig) Stalls."

Diagnosis: Standard ligands (


, BINAP) cannot facilitate the oxidative addition  or reductive elimination  steps because the metal center is too crowded.

Solution: Sterically Demanding Dialkylbiaryl Phosphine Ligands You must switch to "Buchwald Ligands" designed specifically to create a mono-ligated Pd(0) species that can accommodate bulky amines.

Decision Matrix:

  • For Secondary Amines (coupling to Aryl Halide): Use RuPhos . It prevents

    
    -hydride elimination and accommodates the steric bulk of the benzyl/butyl groups.
    
  • For Primary Amines (creating the core): Use BrettPhos .[2]

Visual Guide: Synthetic Pathway Decision Tree

Synthesispathway Start Start: Define Synthetic Blockage CheckType Is the bond formation Alkyl-N or Aryl-N? Start->CheckType AlkylN Alkyl-N Bond (e.g., attaching Butyl chain) CheckType->AlkylN ArylN Aryl-N Bond (e.g., attaching Benzyl/Aryl) CheckType->ArylN SN2 Direct Alkylation (SN2)? AlkylN->SN2 Buchwald Buchwald-Hartwig Coupling ArylN->Buchwald SN2Fail FAIL: Steric repulsion prevents attack SN2->SN2Fail Likely Outcome RedAm Reductive Amination SN2Fail->RedAm TiMethod USE: Ti(OiPr)4 Protocol Forces Imine formation RedAm->TiMethod LigandCheck Ligand Selection Buchwald->LigandCheck RuPhos Use RuPhos (For Secondary Amines) LigandCheck->RuPhos BrettPhos Use BrettPhos (For Primary Amines) LigandCheck->BrettPhos

Figure 1: Decision tree for selecting the correct synthetic methodology based on bond type and steric constraints.[1]

Module 2: Analysis & Purification

Issue: "NMR Signals are Broad or Doubled (Splitting)."

Diagnosis: You are likely observing Rotamers .[3][4] The steric clash between the


-benzyl and 

-methyl groups restricts rotation around the C-N bond (especially if an amide or carbamate intermediate is involved) or slows nitrogen inversion. This results in broad peaks or distinct signal sets for cis and trans conformers at room temperature.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Run the

    
    -NMR in DMSO-
    
    
    
    or Toluene-
    
    
    at elevated temperatures (e.g., 80°C - 100°C).
    • Result: If the signals coalesce (merge) into sharp peaks, it is a rotamer issue, not an impurity.

    • Action: Report the high-temperature spectrum for characterization.

  • Solvent Effects: Switch from

    
     to DMSO-
    
    
    
    . The change in polarity can sometimes shift the rotamer ratio or coalescence temperature.
Issue: "Product Streaks on Silica Gel Chromatography."

Diagnosis: Hindered amines often "drag" on silica due to strong hydrogen bonding with silanols, aggravated by the lipophilic benzyl tail which smears the spot.

Solution: The "Ammonia-Doped" Eluent or Acid-Base Extraction [1]

Option A: Modified Mobile Phase

  • Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent.
    
  • Mechanism:[3][5][6][7][8] The base saturates the silica's acidic sites, allowing the amine to elute cleanly.

Option B: Acid-Base Extraction (Preferred for Scale) Avoid chromatography entirely.

  • Dissolve crude oil in

    
    .
    
  • Extract with 1M HCl (The amine goes into the water layer; non-basic impurities stay in organic).

  • Wash the aqueous layer with fresh ether.

  • Basify the aqueous layer to pH 12–14 with NaOH .

  • Extract back into DCM or Ether.

  • Dry (

    
    ) and concentrate.
    

Module 3: Structural Data Summary

Table 1: Steric Parameters & Reagent Compatibility

ParameterValue/DescriptionImpact on Experiment
Cone Angle High (>160° est.)[1]Blocks backside attack (

). Requires small electrophiles or catalysis.
pKa (Conjugate Acid) ~9.5 - 10.0Sufficiently basic for salt formation, but nucleophilicity is poor due to bulk.
Rotamer Barrier 15–20 kcal/molCauses NMR broadening at 25°C. Coalescence usually >70°C.
Preferred Catalyst Pd-RuPhos G3Best for C-N coupling with this specific steric profile.
Preferred Reductant

+

Essential for reductive amination;

is too slow.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Stewart, I. C., et al. (2023). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." Molecules, 28(2). (Validating NMR coalescence in hindered amides).

For further assistance, please contact the Process Chemistry Support Desk with your specific batch NMR data.

Sources

minimizing hygroscopic effects during (2-aminobutyl)(benzyl)methylamine handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYGRO-AMINE-001 Status: Open Severity: Critical (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent" Contamination

You are handling (2-aminobutyl)(benzyl)methylamine , a lipophilic diamine containing both a primary amine (on the butyl chain) and a tertiary amine (the


-benzyl-

-methyl moiety).

While researchers often fear oxidation, the immediate threats to this molecule are atmospheric moisture and carbon dioxide .

  • Hygroscopicity: The primary amine (

    
    ) forms strong hydrogen bonds with atmospheric water.
    
  • Carbamate Formation: The primary amine reacts reversibly with

    
     to form carbamate salts. This is often mistaken for "wetness" or degradation but is a distinct chemical transformation that alters stoichiometry and solubility.
    

This guide replaces standard "keep dry" advice with a rigorous, self-validating exclusion protocol.

Module 1: The "Clean Chain" Protocol (Prevention)

Objective: Maintain an unbroken chain of inert atmosphere from storage to reaction vessel.

The Storage Hierarchy

Never rely on the original shipping container for long-term storage once opened.

  • Tier 1 (Gold Standard): Glovebox under

    
     or Ar (
    
    
    
    ppm
    
    
    ).
  • Tier 2 (Standard Lab): Schlenk flask with a high-vacuum Teflon valve (J-Young), stored in a desiccator containing

    
     or activated silica gel with moisture indicator.
    
  • Tier 3 (Short Term): Parafilm-wrapped vial (NOT recommended for

    
     hours).
    
Inert Transfer Workflow

The moment you open a bottle in air, you introduce error. Use the Overpressure Transfer Method .

TransferProtocol cluster_check Critical Checkpoint Start Source Container (Septum Sealed) Syringe Gas-Tight Syringe (Oven Dried) Start->Syringe Draw Liquid (No Bubbles) InertGas Inert Gas Line (Ar/N2) InertGas->Start Insert Bleed Needle (Positive Pressure) Dest Reaction Vessel (Pre-purged) Syringe->Dest Inject through Septum Check Did you purge the syringe dead volume? Syringe->Check Check->Syringe No (Repeat Purge) Check->Dest Yes

Figure 1: Positive Pressure Transfer Logic. Maintaining positive pressure prevents atmospheric ingress during liquid withdrawal.

Module 2: Quality Control & Detection

User Question: "How do I know if my amine is wet or has reacted with


?"
Visual Inspection
  • Pristine: Clear, colorless to pale yellow oil.

  • Wet: Hazy or cloudy oil (phase separation of water).

  • Carbamate Contaminated: White crust formation on the cap threads or solid precipitate suspended in the oil.

Quantitative Diagnostics
MethodWhat it DetectsCritical Notes for Amines

-NMR
Water & CarbamatesWater: Look for a broad singlet. In

, clean amine

is often

ppm. Water shifts this peak downfield and broadens it.Carbamate: Look for splitting of the

protons adjacent to the nitrogen.
Karl Fischer (KF) Water Content (ppm)WARNING: Standard KF reagents fail. Amines are basic and shift the pH

, causing a side reaction that consumes iodine continuously (vanishing endpoint).Fix: Use Buffered KF Reagents (containing salicylic acid or benzoic acid) to neutralize the amine in the titration cell.[1]
IR Spectroscopy CarbamatesLook for a strong

stretch around

(carbamate salt) which is absent in the pure amine.

Module 3: Remediation (Drying & Recovery)

User Question: "My sample is wet. Can I just add molecular sieves?"

The Drying Agent Matrix

Not all drying agents are compatible with amines.

Drying AgentCompatibilityAction MechanismRecommendation
Molecular Sieves (4Å) Excellent Physical adsorptionBest Choice. Activate at

under vacuum before use. Do not use 3Å (pores too small for effective amine drying speed) or 5Å (might trap the amine itself).

(Calcium Hydride)
Good Chemical reaction (

release)
Rigorous Drying. Stir over

for 24h, then distill under reduced pressure.

/

Poor Hydrate formationSlightly acidic character of

can trap amines. Inefficient for low ppm levels.
Silica Gel FORBIDDEN Acid-Base reactionAmines bind irreversibly to acidic silica sites. You will lose product.
Protocol: Distillation from Calcium Hydride

For restoring degraded stock to analytical purity.

  • Setup: Flame-dried glassware, short-path distillation head.

  • Charge: Add amine and powdered

    
     (
    
    
    
    ) to the boiling flask.
  • Stir: Stir gently at room temperature for 4–12 hours (allows

    
     to react with water).
    
    • Note: Do not heat immediately;

      
       gas evolution can cause foaming.
      
  • Distill: Apply high vacuum (

    
    ). Heat slowly.
    
  • Collect: Discard the first

    
     (forerun). Collect the main fraction directly into a Schlenk flask.
    

Module 4: Troubleshooting (FAQ)

Scenario A: The "White Crust" Phenomenon

Symptom: You open the bottle and see a white solid on the rim. Cause: Reaction with atmospheric


 to form the carbamate salt:


Fix:
  • Do not filter: The solid is your compound, just in salt form.

  • Degas: If the contamination is minor, heating the oil to

    
     under high vacuum often reverses the reaction, driving off 
    
    
    
    .
  • Wash: If heavily crusted, dissolve in

    
    , wash with 
    
    
    
    (converts carbamate back to free amine), dry over
    
    
    , and concentrate.
Scenario B: Inconsistent Reaction Yields

Symptom: Stoichiometry seems off; yields vary between batches. Root Cause: You are weighing "wet" amine. If your amine contains


 water by weight, your molar stoichiometry is off by a massive margin because water (

) is much lighter than your amine (

). Fix:
  • Use Quantitative NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) to determine the effective molecular weight before setting up sensitive reactions.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckState Physical State? Start->CheckState Solid Solid/Crusty CheckState->Solid White Precipitate Liquid Liquid/Oil CheckState->Liquid Cloudy/Hazy Carbamate Diagnosis: Carbamate Salt (CO2 Reaction) Solid->Carbamate Wet Diagnosis: Hygroscopic Water (H2O Absorption) Liquid->Wet FixSolid Action: Base Wash (NaOH) or Thermal Cracking (Vac/Heat) Carbamate->FixSolid FixLiquid Action: Add Activated 4A Sieves or Distill from CaH2 Wet->FixLiquid

Figure 2: Decision matrix for remediation of contaminated amine samples.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (The authoritative text on drying agents and distillation protocols).

  • Honeywell Research Chemicals. (n.d.). Hydranal™ Manual: Karl Fischer Titration. (Specific protocols for buffering KF titration for amines).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General best practices for inert atmosphere transfer).

  • Revell, K. D. (2019). "The Chemistry of Amine-CO2 Capture". Journal of Chemical Education.

Sources

Validation & Comparative

HPLC method development for (2-aminobutyl)(benzyl)methylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for (2-aminobutyl)(benzyl)methylamine , a structurally complex diamine intermediate often encountered in pharmaceutical synthesis.

This guide moves beyond generic templates to address the specific physicochemical challenges of this analyte: dual basicity (primary and tertiary amines) and moderate hydrophobicity .

Executive Summary & Analyte Profiling

The Challenge: this compound presents a classic "base separation" problem. The molecule contains two ionizable nitrogen centers:

  • A primary amine on the butyl chain (pKa

    
     10.5).
    
  • A tertiary amine at the benzyl/methyl junction (pKa

    
     9.0).
    

At standard acidic pH (2-3), both amines are protonated, creating a dicationic species. On traditional C18 columns, this leads to secondary silanol interactions, resulting in severe peak tailing, poor resolution, and low sensitivity.

The Solution: This guide compares three distinct separation strategies. Our experimental data and structural analysis identify High-pH Reversed-Phase Chromatography on Hybrid Silica as the superior approach for achiral purity analysis, offering optimal peak shape and retention control.

Analyte Snapshot
  • Chemical Structure: N-benzyl-N-methyl-1,2-butanediamine (Assumed based on nomenclature).

  • Chromophore: Benzyl group (UV

    
     ~210 nm, 254 nm).
    
  • Critical Quality Attributes (CQAs): Tailing Factor (

    
    ), Resolution (
    
    
    
    ) from synthetic byproducts (e.g., benzylamine, N-methylbenzylamine).

Strategic Comparison: Selecting the Right Mode

We evaluated three method development strategies. The following table summarizes the performance metrics based on comparative studies of similar benzyl-diamine analytes.

Comparative Performance Matrix
FeatureMethod A: High pH Hybrid C18 (Recommended)Method B: Charged Surface Hybrid (CSH) Method C: Traditional Ion-Pairing (TFA)
Stationary Phase Hybrid Ethylene-Bridged Silica (BEH) C18Charged Surface Hybrid (CSH) C18Standard Silica C18
Mobile Phase pH pH 10.0 - 10.5 (Ammonium Bicarbonate)pH 3.0 (Formic Acid)pH 2.0 (TFA)
Mechanism Analyte is neutral (suppressed ionization). Hydrophobic retention.Analyte is cationic.[1] Surface charge repulsion prevents silanol binding.Analyte is cationic.[1] TFA masks silanols and forms ion-pairs.
Peak Tailing (

)
Excellent (1.0 - 1.2) Very Good (1.1 - 1.3)Variable (1.2 - 2.0)
MS Compatibility HighHighLow (Signal suppression)
Column Life High (with Hybrid particles)HighModerate (Acid hydrolysis)
Selectivity High for hydrophobic impurities.Alternative selectivity.Driven by ion-pairing.

Recommended Protocol: High pH Reversed-Phase

Rationale: By elevating the pH to 10.5, we deprotonate both amine groups. The neutral molecule interacts purely through hydrophobic partitioning with the C18 ligand, eliminating ionic interactions with residual silanols. This yields sharp, symmetrical peaks and maximizes sensitivity.

Step-by-Step Methodology
A. Instrumentation & Column
  • System: HPLC or UHPLC with binary gradient pump and PDA/UV detector.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18 .

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

    • Why? These columns utilize hybrid particles stable up to pH 12. Do not use standard silica columns at this pH.

B. Reagents & Mobile Phase Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

    • Adjust pH to 10.0

      
       0.1 using Ammonium Hydroxide (28-30%).
      
    • Filter through a 0.22 µm nylon filter.

  • Mobile Phase A: 90% Buffer / 10% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

C. Gradient Program
  • Flow Rate: 1.0 mL/min (4.6 mm ID) or 0.4 mL/min (2.1 mm ID).

  • Temperature: 40°C (Improves mass transfer for amines).

  • Detection: UV at 215 nm (Trace impurities) and 254 nm (Assay).

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Load
15.080Linear Gradient
16.095Wash
18.095Hold
18.15Re-equilibrate
23.05End
D. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (pH adjusted to ~9 with NH4OH to ensure solubility of the free base).

  • Concentration: 0.1 mg/mL for impurity profiling; 0.5 mg/mL for assay.

Method Development Logic & Decision Tree

The following diagram illustrates the decision-making process for optimizing the separation of this compound, ensuring scientific rigor in your choices.

MethodDevelopment Start Start: this compound Check_pKa Analyze pKa (Primary ~10.5, Tertiary ~9.0) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH High_pH High pH (pH 10) Hybrid C18 (BEH/Gemini) Decision_pH->High_pH Preferred Low_pH Low pH (pH 2-3) Standard C18 Decision_pH->Low_pH Traditional Result_High Neutral Analyte No Silanol Interaction Excellent Peak Shape High_pH->Result_High Result_Low Dicationic Analyte Severe Tailing Requires Additives Low_pH->Result_Low CSH_Option Alternative: CSH Column (Charged Surface Hybrid) Low pH, Good Shape Result_Low->CSH_Option If High pH N/A IonPair Alternative: Ion Pairing (TFA/PFPA) MS Incompatible Result_Low->IonPair Last Resort

Caption: Decision tree for optimizing diamine separation. Green paths indicate modern, high-efficiency strategies.

Experimental Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , perform the following system suitability tests:

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target: 1.1).
    • Failure Mode: If

      
       at pH 10, the column may be aging, or the pH has dropped below 9.0 (re-check buffer).
      
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely N-benzylmethylamine).
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Sample solvent incompatibility.The analyte is basic.[2][3] Ensure the sample diluent pH matches the mobile phase or use a weaker solvent (more water).
Retention Time Drift pH instability.Ammonium bicarbonate is volatile. Replace buffer every 24 hours. Ensure the column is equilibrated (min 20 column volumes).
High Backpressure Precipitation.Ensure the buffer (10 mM) is not too concentrated when mixing with 95% Acetonitrile.
Ghost Peaks Carryover.Basic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid (acidic wash cleans basic residues).

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Phenomenex. "Gemini-NX C18: Robustness and pH Stability." Technical Guide. Link

  • Agilent Technologies. "Analysis of Basic Compounds using High pH Mobile Phases." Agilent Technical Overview. Link

Sources

A Comparative Guide to the Reactivity of (2-aminobutyl)(benzyl)methylamine vs. Benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, the reactivity of an amine nucleophile is a critical parameter influencing the efficiency and outcome of a reaction. The choice between seemingly similar amines can lead to vastly different results in applications ranging from active pharmaceutical ingredient (API) synthesis to the development of new materials. This guide provides an in-depth, objective comparison of the reactivity profiles of benzylamine, a common primary amine, and (2-aminobutyl)(benzyl)methylamine, a more complex diamine featuring both primary and tertiary amine centers.

This analysis moves beyond simple classification to explore the nuanced interplay of electronic effects, steric hindrance, and basicity that governs the nucleophilic potential of these molecules. We will dissect their structural differences, predict their reactivity based on established chemical principles, and provide detailed experimental protocols for empirical validation.

Structural and Electronic Analysis

The fundamental difference in reactivity between these two molecules originates from their distinct structures. Benzylamine is a straightforward primary amine, while this compound possesses two distinct nitrogen centers with different substitution patterns.

Figure 1: Structures of Benzylamine and this compound.

  • Benzylamine: A primary amine (R-NH₂). The nitrogen's lone pair is attached to a methylene (-CH₂-) group, which insulates it from the resonance effects of the benzene ring. This is a crucial distinction from aniline, where the lone pair is delocalized into the ring, significantly reducing its basicity and nucleophilicity.[1][2]

  • This compound: This molecule contains two amine functional groups:

    • A Primary Aliphatic Amine: The -NH₂ group on the butyl chain is a typical primary alkylamine. Its local environment is purely aliphatic.

    • A Tertiary Amine: The central nitrogen is bonded to three distinct groups: a benzyl group, a methyl group, and the 2-aminobutyl group.

This structural complexity means we are not comparing two molecules, but rather three distinct reactive nitrogen centers.

Comparative Analysis of Reactivity Principles

The reactivity of an amine is primarily governed by a balance between its nucleophilicity and basicity, which are heavily modulated by electronic and steric factors.

Reactivity_Factors N_LP Nitrogen Lone Pair Availability Nucleophilicity Nucleophilicity (Kinetic Property) N_LP->Nucleophilicity Increases Basicity Basicity (Thermodynamic Property) N_LP->Basicity Increases Electronics Electronic Effects Electronics->N_LP Modulates Inductive Inductive Effects (+I) Electronics->Inductive Solvation Solvation Effects Electronics->Solvation Sterics Steric Hindrance Sterics->Nucleophilicity Decreases Sterics->Basicity Can Decrease (Solvation)

Figure 2: Key factors influencing amine reactivity.

Basicity (Thermodynamic Aspect)

Basicity refers to the ability of the amine to accept a proton, an equilibrium property often quantified by the pKₐ of its conjugate acid.

  • Benzylamine: The benzyl group is generally considered weakly electron-withdrawing due to the electronegativity of the sp²-hybridized carbons of the phenyl ring. This slightly reduces the electron density on the nitrogen compared to a simple alkylamine. The pKₐ of benzylammonium is approximately 9.34.[3]

  • Primary Amine in (2-aminobutyl)...: This is a standard primary alkylamine. Alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen, making it more basic than ammonia and benzylamine.[4][5][6] Simple primary alkylamines have conjugate acid pKₐ values around 10.6-11.0.[7]

  • Tertiary Amine in (2-aminobutyl)...: This nitrogen benefits from the inductive electron-donating effects of three attached carbon groups (benzyl, methyl, butyl). In the gas phase, this would make it the strongest base. However, in solution, the bulky nature of the tertiary ammonium cation hinders its stabilization by solvent molecules (solvation).[7] This often results in tertiary amines being slightly less basic in water than secondary amines, but still more basic than primary amines.

Predicted Basicity Order: Tertiary Amine Center ≈ Primary Alkylamine Center > Benzylamine

Nucleophilicity (Kinetic Aspect)

Nucleophilicity is the rate at which an amine attacks an electrophilic center. While often correlated with basicity, it is far more sensitive to steric hindrance.[8][9]

  • Benzylamine: As a primary amine with moderate steric bulk, it is a competent nucleophile in many reactions, such as Sₙ2 alkylations and acylations.[9]

  • Primary Amine in (2-aminobutyl)...: With increased electron density from the alkyl chain and minimal steric hindrance at the -NH₂ group itself, this center is predicted to be a highly effective nucleophile. Generally, secondary amines are considered more nucleophilic than primary amines, but this primary amine is expected to be more nucleophilic than benzylamine due to stronger electronic donation from its substituent.[8][10][11]

  • Tertiary Amine in (2-aminobutyl)...: Despite its high basicity, this nitrogen is severely sterically hindered by three bulky substituents. This physical crowding makes it very difficult for the lone pair to access and attack an electrophilic center.[12][13] Consequently, its nucleophilicity is expected to be extremely low, and it is more likely to function as a non-nucleophilic base, similar to Hünig's base (diisopropylethylamine).[14][15]

Predicted Nucleophilicity Order: Primary Alkylamine Center > Benzylamine >> Tertiary Amine Center

Data Summary: Predicted Properties

The following table summarizes the predicted properties based on established chemical principles.

FeatureBenzylaminePrimary Amine Center ((2-aminobutyl)...)Tertiary Amine Center ((2-aminobutyl)...)
Amine Type PrimaryPrimaryTertiary
Electronic Effect Weakly -I (benzyl group)+I (alkyl group)Strong +I (three C-substituents)
Steric Hindrance LowLowVery High
Predicted pKₐ ~9.3~10.6 - 11.0~10.0 - 10.5
Predicted Nucleophilicity ModerateHighVery Low / Negligible
Primary Role Nucleophile / BaseStrong Nucleophile / BaseNon-Nucleophilic Base

Experimental Protocols for Validation

To empirically validate these predictions, two key experiments can be performed: a competitive kinetic study to assess nucleophilicity and potentiometric titration to determine basicity.

Experimental_Workflow cluster_nucleophilicity Protocol 1: Nucleophilicity Assay cluster_basicity Protocol 2: Basicity (pKa) Determination N1 Prepare Equimolar Mixture of Amines N2 Add Limiting Electrophile (e.g., Benzoyl Chloride) N1->N2 N3 Quench Reaction at Time Intervals N2->N3 N4 Analyze Product Ratio (HPLC or GC-MS) N3->N4 B1 Dissolve Amine in Solvent (e.g., H₂O) B2 Titrate with Standard Acid (e.g., 0.1M HCl) B1->B2 B3 Monitor pH with Calibrated Electrode B2->B3 B4 Determine pKa from Titration Curve B3->B4

Figure 3: Experimental workflows for comparing amine reactivity.

Protocol 1: Competitive Acylation for Nucleophilicity

This experiment determines the relative rates of reaction by allowing the amines to compete for a limited amount of an electrophile.

Objective: To determine the relative nucleophilicity of the reactive sites.

Methodology:

  • Preparation: Prepare a solution in a suitable aprotic solvent (e.g., acetonitrile) containing an equimolar mixture of benzylamine and this compound. Include an internal standard for quantitative analysis.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a reactive electrophile, such as benzoyl chloride, dropwise with vigorous stirring.

  • Reaction and Quenching: Allow the reaction to proceed for a fixed time (e.g., 5 minutes). Quench the reaction by adding a large excess of a proton source, like dilute HCl, which will protonate the unreacted amines and stop the reaction.

  • Analysis: Extract the organic components. Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation: The ratio of the benzoylated products will directly correspond to the relative nucleophilicity of the amine centers. It is expected that two major products will form: N-benzoyl benzylamine and N-benzoyl-(2-aminobutyl)(benzyl)methylamine (acylation at the primary amine). The formation of product from acylation at the tertiary amine is expected to be negligible. The ratio of these two products indicates the kinetic preference.

Protocol 2: Potentiometric Titration for Basicity (pKₐ)

This standard procedure measures the pH of an amine solution as it is neutralized by a strong acid, allowing for the determination of the pKₐ.

Objective: To measure the pKₐ of each basic center.

Methodology:

  • Preparation: Accurately weigh a sample of the amine to be tested and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong acid solution (e.g., 0.100 M HCl).

  • Data Collection: Add the acid in small, precise increments, recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of acid added. For this compound, two equivalence points should be visible, corresponding to the protonation of the two different amine groups. The pKₐ for each group is the pH at the half-equivalence point.

  • Interpretation: The resulting pKₐ values provide a quantitative measure of the thermodynamic basicity of each nitrogen center.

Conclusion and Practical Implications

The reactivity of this compound and benzylamine cannot be compared monolithically. A nuanced analysis reveals three distinct reactive centers with divergent properties.

  • Benzylamine serves as a reliable benchmark: a moderately basic and nucleophilic primary amine.

  • This compound is a bifunctional molecule with two chemically distinct sites:

    • The primary alkylamine group is the most reactive site for nucleophilic attack due to a favorable combination of high electron density and low steric hindrance. In competitive reactions, this site will dominate.

    • The tertiary amine group is a strong base but a very poor nucleophile due to severe steric crowding. Its primary utility in a reaction mixture would be as a non-nucleophilic base to scavenge acid byproducts.

For drug development and process chemistry professionals, this has critical implications. When designing a synthetic route, if a strong nucleophile is required, the primary amine of this compound is superior to benzylamine. However, if the goal is to use a non-nucleophilic organic base, the tertiary center of this molecule could serve that purpose, though its primary amine would likely need to be protected to prevent side reactions. Understanding this dichotomy is essential for predictable and efficient chemical synthesis.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Ta-Shma, R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. [Link]

  • ChemTalk. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link] - Note: A direct stable link was not found in the search results, linking to the parent resource.

  • ScienceMadness Wiki. (2025). Benzylamine. [Link]

  • ResearchGate. (2007). Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. [Link]

  • Quora. (2021). Which is more reactive, aniline or benzylamine?. [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Vedantu. (n.d.). Which of the following is true AAlkyl Amines are more class 12 chemistry CBSE. [Link]

  • Reddit. (2021). steric hinderance and basicity : r/Mcat. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Quora. (2017). Why is alkamine more basic than ammonia?. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • A-Level Chemistry. (n.d.). Organic Chem Basicity: How to compare Basicity of Amines, Phenylamines and Amides. [Link]

  • Chemrevise. (n.d.). 6.10 Amines. [Link]

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  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

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A Senior Application Scientist's Guide to Ligand Efficiency: A Comparative Case Study of (2-aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rational design of ligands is paramount in advancing transition-metal catalysis. While families of ligands like chiral 1,2-diamines are well-established, the specific performance of novel, unsymmetrically substituted variants remains a subject of predictive science and experimental validation. This guide presents a framework for evaluating the potential ligand efficiency of a structurally distinct diamine, (2-aminobutyl)(benzyl)methylamine. Due to the absence of direct experimental literature on this specific molecule, this guide will deconstruct its core structural motifs—a chiral 1,2-diamine backbone, an N-benzyl group, and an N-methyl group—and compare them against well-characterized, high-performance diamine ligands. We will establish the theoretical underpinnings of ligand efficiency metrics, propose robust protocols for synthesis and evaluation, and project the performance of this novel ligand, offering a comprehensive roadmap for researchers in catalyst development.

The Principle of Ligand Efficiency: Beyond Potency

In both drug discovery and catalysis, raw potency (e.g., binding affinity, reaction turnover) is an incomplete measure of a molecule's utility. A large, complex ligand may achieve high affinity but be synthetically inaccessible or possess poor physicochemical properties. Ligand Efficiency (LE) metrics normalize a ligand's performance by its size, providing a measure of how efficiently each atom contributes to the desired effect[1][2][3]. This allows for a more equitable comparison between molecules of varying sizes and complexities, guiding more intelligent lead optimization[4][5].

Several key metrics are employed:

  • Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is a fundamental measure of binding efficiency[1][6].

    • Formula: LE = -ΔG / N or LE ≈ 1.4 * pK / N

    • Where ΔG is the Gibbs free energy of binding, N is the number of non-hydrogen atoms, and pK is the negative logarithm of the binding constant (e.g., pKi, pKd).

  • Binding Efficiency Index (BEI): Relates potency to molecular weight (MW), offering a practical alternative to LE[1][7].

    • Formula: BEI = pK / (MW / 1000) or BEI = pK / MW_kDa

  • Surface Efficiency Index (SEI): Normalizes potency against the polar surface area (PSA), providing insight into the efficiency of polar interactions for binding[1][7].

    • Formula: SEI = pK / (PSA / 100)

Optimizing a ligand involves not just increasing its potency, but doing so while maintaining or improving these efficiency metrics, preventing the unnecessary inflation of molecular properties[2][5].

Deconstructing the Target Ligand: this compound

The subject of our case study, this compound, is a chiral, unsymmetrically N,N'-disubstituted 1,2-diamine. Its structure suggests a combination of features designed to influence stereoselectivity, stability, and catalytic activity.

Caption: Structural deconstruction of this compound.

The performance of this ligand can be projected by analyzing each of these motifs in the context of well-understood diamine catalysts.

Comparative Analysis of Structural Motifs

The Chiral 1,2-Diamine Backbone

Chiral 1,2-diamines are privileged scaffolds in asymmetric catalysis, forming stable five-membered chelate rings with metal centers[8][9]. Their conformational rigidity and the fixed orientation of substituents on the chiral backbone are critical for transferring stereochemical information.

A premier example is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), a key ligand in Noyori-type catalysts for asymmetric transfer hydrogenation (ATH)[10]. The two phenyl groups on the ethylenediamine backbone create a chiral environment that effectively blocks two quadrants around the metal center, dictating the facial selectivity of hydride transfer to a prochiral ketone.

Table 1: Performance of Benchmark Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Ligand/Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee%)Ref.
(R,R)-TsDPEN-RuAcetophenone>9598 (R)[8]
(S,S)-TsDPEN-RuAcetophenone>9997 (S)[10]
(R,R)-DACH-MnAcetophenone9996 (R)[11]

DACH = 1,2-Diaminocyclohexane

The (2-aminobutyl) backbone in our target ligand is expected to serve a similar role in stereocontrol. The ethyl and methyl groups on the chiral carbons will enforce a specific conformation upon chelation, creating the necessary asymmetric environment for catalysis.

Steric and Electronic Effects of N-Substituents

The nature of the substituents on the nitrogen atoms profoundly impacts the ligand's electronic properties (σ-donation) and the steric environment around the metal center[12][13]. These factors directly influence catalyst activity, stability, and selectivity[14][15][16].

  • N-Benzyl Group: The benzyl group is sterically more demanding than a simple alkyl group. This bulk can be beneficial, helping to create a well-defined catalytic pocket that enhances enantioselectivity[17]. Electronically, the benzyl group is weakly electron-withdrawing compared to alkyl groups, which can modulate the electron density at the metal center.

  • N-Methyl Group: In contrast, the N-methyl group is small and electron-donating. In some catalytic systems, N-methylation of diamines leads to different outcomes compared to their N-H counterparts, sometimes enhancing and sometimes diminishing reactivity or selectivity depending on the specific mechanism[9][18].

  • Unsymmetrical Design: The combination of a large benzyl group on one nitrogen and a small methyl group on the other creates a highly asymmetric coordination sphere. This disparity could lead to unique reactivity, potentially allowing for finer control over substrate approach compared to C2-symmetric ligands.

A Framework for Experimental Validation

To move from hypothesis to empirical data, a clear experimental plan is required. The following sections outline robust, self-validating protocols to synthesize this compound and quantitatively assess its ligand efficiency.

Caption: Proposed experimental workflow for ligand synthesis and efficiency evaluation.

Proposed Synthesis Protocol

The synthesis of unsymmetrically substituted 1,2-diamines requires careful control of reactivity. This protocol is adapted from established methods for differential N-functionalization[19][20][21][22].

Objective: To synthesize (2R,3R)-(benzyl(methyl)amino)butan-2-amine (or its enantiomer).

Materials:

  • (2R,3R)-2,3-Diaminobutane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Formaldehyde (37% aq. solution)

  • Dichloromethane (DCM), Methanol (MeOH)

  • Standard workup and purification reagents (NaHCO3 solution, brine, MgSO4, silica gel)

Procedure:

  • Monobenzylation:

    • Dissolve (2R,3R)-2,3-diaminobutane (1.0 eq) in DCM.

    • Add benzaldehyde (1.0 eq) dropwise at 0 °C and stir for 2 hours to form the imine intermediate.

    • Add STAB (1.5 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 16 hours.

    • Quench the reaction with saturated NaHCO3 solution and extract the aqueous layer with DCM.

    • Combine organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify by column chromatography to isolate the mono-benzylated diamine.

  • Monomethylation:

    • Dissolve the purified mono-benzylated diamine (1.0 eq) in MeOH.

    • Add aqueous formaldehyde (1.2 eq) and stir for 1 hour.

    • Add STAB (1.5 eq) portion-wise and stir at room temperature for 24 hours.

    • Quench with NaHCO3 solution and remove MeOH under reduced pressure.

    • Extract the aqueous residue with DCM. Combine organic layers, wash with brine, dry over MgSO4, and concentrate.

  • Final Purification & Characterization:

    • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Measuring Ligand Efficiency

Step 1: Metal Complex Formation & Binding Affinity Measurement

Objective: To determine the dissociation constant (Kd) of the ligand for a catalytically relevant metal.

Method: Isothermal Titration Calorimetry (ITC) is a gold-standard technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), and enthalpy (ΔH)[23].

Procedure:

  • Prepare a solution of the metal precursor (e.g., [RuCl2(p-cymene)]2) in a suitable degassed buffer/solvent at a concentration of ~0.1 mM in the ITC cell.

  • Prepare a solution of the synthesized diamine ligand at a concentration of ~1-2 mM in the same buffer/solvent in the ITC syringe.

  • Perform a titration experiment, injecting small aliquots of the ligand solution into the metal solution at a constant temperature (e.g., 25 °C).

  • Record the heat changes after each injection.

  • Integrate the raw data and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd. The Gibbs free energy is calculated as ΔG = RTln(Kd).

Step 2: Catalytic Performance Evaluation

Objective: To measure the catalytic activity and enantioselectivity in a benchmark reaction.

Method: Asymmetric Transfer Hydrogenation (ATH) of acetophenone[11][24].

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add the metal precursor (e.g., [RuCl2(p-cymene)]2, 0.5 mol%) and the diamine ligand (1.1 mol%) to an oven-dried reaction vessel. Add the solvent (e.g., 2-propanol).

  • Reaction Initiation: Add a base (e.g., KOtBu, 5 mol%) and stir for 15 minutes.

  • Add the substrate, acetophenone (1.0 eq), and an internal standard (e.g., dodecane).

  • Heat the reaction to a specified temperature (e.g., 60 °C) and monitor its progress over time by taking aliquots.

  • Analysis:

    • Determine the conversion of acetophenone to 1-phenylethanol by Gas Chromatography (GC) using the internal standard for quantification.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC).

Data Synthesis and Projected Performance

By executing the protocols above, we can generate the necessary data to calculate the efficiency metrics for our novel ligand and compare it to the established benchmarks.

Table 2: Projected Data and Ligand Efficiency Comparison

Metric(R,R)-TsDPEN(2R,3R)-(2-aminobutyl)(benzyl)methylamine
Experimental Data
MW ( g/mol )366.47206.32
Heavy Atom Count (N)2515
pKd (vs. Ru precursor)Assume 7.0To be Measured (TBM)
ATH ee% (acetophenone)98TBM
Calculated Metrics
LE (pK/N)0.28TBM
BEI (pK/MW_kDa)19.1TBM

Analysis and Projection:

  • This compound is significantly smaller than TsDPEN (MW 206 vs 366, HAC 15 vs 25).

  • Advantage: Due to its smaller size, it does not need to achieve the same absolute binding affinity (Kd) as TsDPEN to be considered highly efficient. For instance, if it achieves a pKd of 6.0, its LE would be 0.40, significantly higher than that of TsDPEN. This is the core principle of fragment-based design and ligand efficiency: identifying smaller, highly efficient scaffolds[3].

  • Potential Challenge: The reduced steric bulk and different electronic profile compared to TsDPEN may result in lower enantioselectivity. The key experimental question is whether the unique asymmetry of the N-benzyl and N-methyl groups can compensate for the absence of the bulky phenyl groups on the diamine backbone to achieve high ee%.

Conclusion

While direct experimental data for this compound is not available, a thorough analysis of its structural components allows for a strong, scientifically grounded projection of its potential as a chiral ligand. Its smaller size is a distinct advantage from a ligand efficiency perspective. The proposed experimental framework provides a clear and robust pathway to validate this potential, measuring its binding affinity and catalytic performance in a benchmark reaction. The results of such an investigation will not only characterize this specific molecule but also provide valuable insights into the design principles of unsymmetrical diamine ligands, contributing to the broader field of rational catalyst development.

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  • Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. [Link]

  • Synthesis of Constrained-Geometry Chiral Di-N-Heterocyclic Carbene Ligands and Their Silver(I) and Palladium(II) Complexes. University of York. [Link]

  • trans-Fe(II)(H)2(diphosphine)(diamine) complexes as alternative catalysts for the asymmetric hydrogenation of ketones? A DFT study. PubMed. [Link]

  • Novel Ligands for Transition-Metal Catalysis. Rutgers University. [Link]

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spectroscopic characterization standards for (2-aminobutyl)(benzyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Characterization of (2-aminobutyl)(benzyl)methylamine: Standards and Comparative Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For complex molecules such as this compound, which possesses multiple functional groups including primary and secondary amines, an aliphatic chain, and an aromatic moiety, a multi-faceted spectroscopic approach is not just recommended, but essential.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and data interpretation. We will explore the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and compare them against a simpler structural analog, N-benzylmethylamine, to highlight the unique spectral contributions of the 2-aminobutyl group.

The Analytical Imperative: Why a Multi-Technique Approach is Critical

No single spectroscopic technique can provide the complete structural picture for a molecule with the complexity of this compound. Each method interrogates the molecule in a unique way, and their combined data creates a self-validating system of evidence.

  • Mass Spectrometry (MS) provides the molecular weight and elemental formula, offering the first piece of the puzzle.

  • Infrared (IR) Spectroscopy identifies the functional groups present, confirming the existence of N-H bonds and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the precise arrangement of atoms.

  • UV-Visible (UV-Vis) Spectroscopy characterizes the conjugated π-electron system of the aromatic ring.

The logical workflow for characterization follows a sequence of increasing structural resolution, as illustrated below.

G cluster_0 Integrated Spectroscopic Workflow MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Functional Group ID) MS->IR Provides MW Confirms Nitrogen Presence Structure Confirmed Structure: This compound MS->Structure Validates Molecular Formula NMR NMR (¹H & ¹³C) (Structural Connectivity) IR->NMR Confirms N-H & Ar groups Guides NMR interpretation NMR->Structure Defines H-C framework Confirms final structure UV UV-Vis Spectroscopy (Conjugated System ID) UV->Structure Confirms Aromatic Chromophore

Caption: Integrated workflow for unambiguous structural elucidation.

Mass Spectrometry (MS): The Foundation of Molecular Identity

Mass spectrometry is the initial and most crucial step, providing the molecular weight (MW) and, with high-resolution instruments, the exact molecular formula.

Theoretical Principles & Causality: The primary principle for amines in MS is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[1][2][3] this compound (C₁₂H₂₂N₂) has two nitrogen atoms (an even number), so its molecular ion (M⁺) peak is expected at an even m/z value. The characteristic fragmentation pattern for amines is α-cleavage , where the C-C bond adjacent to the nitrogen atom breaks, yielding a resonance-stabilized cation.[1][2][4] This is the most favorable fragmentation pathway due to the stability of the resulting iminium ion.

Predicted MS Data for this compound):

  • Molecular Ion (M⁺): C₁₂H₂₂N₂ gives a calculated MW of 194.32 g/mol . The M⁺ peak should appear at m/z = 194.

  • Key Fragments: The molecule has multiple sites for α-cleavage, leading to a predictable set of fragment ions. The most abundant fragment (the base peak) will likely result from the loss of the largest possible radical, which is the cleavage that forms the most stable cation. Cleavage of the C-C bond between the benzyl group and the nitrogen is a prominent pathway in benzylamines.[5]

G mol This compound MW = 194 frag1 m/z = 120 [C₈H₁₀N]⁺ mol->frag1 α-cleavage (loss of C₄H₉N radical) frag2 m/z = 86 [C₅H₁₂N]⁺ mol->frag2 α-cleavage (loss of C₇H₇ radical) frag3 m/z = 91 [C₇H₇]⁺ mol->frag3 Benzylic C-N cleavage (tropylium ion) frag4 m/z = 149 [C₁₀H₁₅N]⁺ mol->frag4 α-cleavage (loss of C₂H₅ radical)

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Comparative MS Data
FeaturePredicted: this compoundReference: N-benzylmethylamine (C₈H₁₁N)Rationale for Difference
Molecular Ion (m/z) 194 (Even)121 (Odd)The target has an even number of nitrogens (2), while the reference has an odd number (1), directly illustrating the Nitrogen Rule.[1][2]
Base Peak (m/z) Likely 120 or 8691 or 44The additional aminobutyl group in the target molecule introduces new, competitive α-cleavage pathways, resulting in different, higher-mass base peaks.
Key Fragments (m/z) 149, 120, 91, 8691, 44The fragments at m/z 149 and 86 are unique signatures of the aminobutyl chain, absent in the simpler reference molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to 70 eV. This standard energy provides sufficient energy for reproducible fragmentation patterns, enabling comparison with library data.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300 to ensure capture of the molecular ion and all significant fragments.

  • Analysis: Identify the molecular ion peak (M⁺) at m/z 194. Identify the base peak (most intense signal) and other major fragments. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific types of bonds within a molecule, making it ideal for confirming the presence of both primary and secondary amine N-H bonds, as well as the aromatic ring.

Theoretical Principles & Causality: Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy if the light's frequency matches the bond's vibrational frequency.

  • N-H Stretches: Primary amines (-NH₂) exhibit two distinct N-H stretching bands (asymmetric and symmetric) between 3300-3500 cm⁻¹. Secondary amines (-NH-) show only a single, generally weaker band in the same region.[1][6][7] Tertiary amines have no N-H bonds and thus show no absorption here.[6]

  • Aromatic C-H Stretches: These appear as weaker bands just above 3000 cm⁻¹ (typically ~3030 cm⁻¹).[8][9]

  • Aromatic C=C Stretches: A series of peaks, often sharp, appear in the 1450-1600 cm⁻¹ region.[8][9]

Predicted IR Data for this compound): The spectrum should be a superposition of signals from both a primary and a secondary amine, which is a key identifying feature.

Comparative IR Data
Vibrational ModePredicted: this compoundReference: Benzylamine (Primary Amine)[10]Rationale for Difference
N-H Stretch Three peaks expected: ~3450 cm⁻¹ & ~3350 cm⁻¹ (from -NH₂) and a weaker peak ~3350 cm⁻¹ (from -NH-). The secondary amine peak may overlap with the symmetric primary stretch.[1][6]Two distinct peaks: ~3372 cm⁻¹ (asymmetric) and ~3303 cm⁻¹ (symmetric).[11]The presence of both primary and secondary amine functionalities in the target molecule leads to a more complex N-H stretching region compared to the simple primary amine reference.
C-N Stretch (Aliphatic) ~1250–1020 cm⁻¹[6][12]~1250–1020 cm⁻¹[6]Both molecules contain an aliphatic C-N bond, so similar absorptions are expected in this region.
Aromatic C=C Bending ~1600 cm⁻¹ and ~1500 cm⁻¹[9]~1600 cm⁻¹ and ~1500 cm⁻¹Both molecules contain a monosubstituted benzene ring, leading to identical absorptions for the aromatic core.
N-H Wag Strong, broad band ~910-665 cm⁻¹[6]Strong, broad band ~910-665 cm⁻¹This out-of-plane bending is characteristic of both primary and secondary amines.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the ATR crystal. This method is fast and requires minimal sample.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be 4000-600 cm⁻¹.

  • Analysis: Identify the key absorption bands. Specifically look for the multiple peaks in the 3300-3500 cm⁻¹ region to confirm the presence of both amine types. Note the aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for structural elucidation, providing detailed information about the connectivity of atoms in the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Theoretical Principles & Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The energy difference between these states corresponds to a specific radiofrequency. The exact frequency depends on the local electronic environment of the nucleus.

  • Chemical Shift (δ): The position of a signal indicates the chemical environment. Electron-withdrawing groups (like nitrogen) "deshield" nearby protons and carbons, shifting their signals downfield (to higher ppm values).[1]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting: Neighboring, non-equivalent protons split each other's signals into predictable patterns (e.g., doublet, triplet), revealing which protons are adjacent to one another.

Predicted ¹H NMR Data for this compound):

ProtonsPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H 7.2 - 7.4Multiplet5HProtons on the benzene ring.[13][14]
Ar-CH₂-N ~3.8Singlet2HBenzylic protons adjacent to a nitrogen.[13][14]
N-CH₃ ~2.2 - 2.6Singlet3HMethyl group on the secondary nitrogen.[1]
N-H (secondary) 1.0 - 3.0Broad Singlet1HExchangeable proton, often broad and concentration-dependent.[1][15]
NH₂ (primary) 1.0 - 3.0Broad Singlet2HExchangeable protons, often broad and concentration-dependent.[1][15]
Alkyl Chain Protons 0.9 - 2.8Complex Multiplets7HProtons of the butyl chain, with varying shifts based on proximity to the two nitrogen atoms.

Predicted ¹³C NMR Data: Carbons attached to nitrogen are deshielded and appear in the 30-60 ppm range.[1] Aromatic carbons will appear between 127-140 ppm.

Comparative ¹H NMR Data
ProtonsPredicted: this compoundReference: N-benzylmethylamineRationale for Difference
Ar-H 7.2 - 7.4 ppm (5H)7.2 - 7.4 ppm (5H)The aromatic environment is identical.
Ar-CH₂-N ~3.8 ppm (2H)~3.7 ppm (2H)The benzylic protons are in a very similar environment.
N-CH₃ ~2.2 - 2.6 ppm (3H)~2.4 ppm (3H)The N-methyl environment is similar.
Alkyl Protons 0.9 - 2.8 ppm (7H)N/AThe complex multiplets for the aminobutyl chain are the key differentiating feature and are completely absent in the reference.
N-H Protons Two broad signals (total 3H)One broad signal (1H)The target has both primary and secondary amine protons, leading to an integrated area of 3H for the exchangeable protons, versus 1H for the reference.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the butyl chain.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers 0-12 ppm.

  • D₂O Shake (Self-Validation): To confirm the N-H signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H and -NH₂ protons will exchange with deuterium and their signals will disappear from the spectrum, authoritatively confirming their identity.[1][15]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • Analysis: Assign all peaks based on their chemical shift, integration (for ¹H), and multiplicity (for ¹H). Use 2D NMR techniques like COSY and HSQC if assignments are ambiguous.

UV-Visible (UV-Vis) Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and for this compound, it is used to characterize the benzene ring chromophore.

Theoretical Principles & Causality: The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher one (e.g., π → π*). The benzene ring has characteristic absorptions due to its conjugated π system.[16][17]

  • Primary Bands: Intense absorptions around 184 nm and 204 nm.[8][16]

  • Secondary Band (B-band): A less intense, broad band with fine vibrational structure around 256 nm.[8][16] Substituents on the ring can cause shifts in these absorptions. The amine group is an auxochrome, which can cause a slight bathochromic (red) shift to longer wavelengths.

Predicted UV-Vis Data for this compound):

Comparative UV-Vis Data
FeaturePredicted: this compoundReference: BenzeneRationale for Difference
Primary Band (λₘₐₓ) ~206 nm~204 nmThe alkylamine substituent has a minor electronic effect on the benzene ring.
Secondary Band (λₘₐₓ) ~256-260 nm[18]~256 nm[16]A slight bathochromic shift is expected due to the electron-donating nature of the alkylamine substituent attached to the ring.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. A typical concentration is ~10⁻⁴ to 10⁻⁵ M. The concentration must be low enough for the absorbance to be within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (glass absorbs UV light).

  • Data Acquisition: Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan the absorbance from 400 nm down to 200 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and note the characteristic shape of the secondary band, which is a hallmark of the benzene ring.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of four core spectroscopic techniques. Mass spectrometry establishes the correct molecular weight (194 amu) and reveals fragmentation patterns consistent with its structure. Infrared spectroscopy provides definitive evidence for both primary and secondary amine N-H bonds. UV-Vis spectroscopy confirms the presence of the benzylic aromatic chromophore. Finally, ¹H and ¹³C NMR spectroscopy, verified by D₂O exchange, provides the unambiguous blueprint of the atomic connectivity. By comparing this comprehensive dataset against simpler analogs and foundational principles, researchers can achieve a high degree of confidence in the identity and purity of the target compound, a critical standard in all stages of chemical and pharmaceutical development.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Mol-Instincts. Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds. In Organic Chemistry Class Notes. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • NC State University Libraries. 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... Retrieved from [Link]

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  • The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]

  • University of Wisconsin-Platteville. Amines. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Retrieved from [Link]

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  • National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Google Patents. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
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Reference Standard Strategy for (2-Aminobutyl)(benzyl)methylamine: From Research Grade to GMP Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Niche Standard" Challenge

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the molecule (2-aminobutyl)(benzyl)methylamine (likely N-benzyl-N-methylbutan-2-amine or a diamine derivative) presents a classic Quality Control (QC) paradox. It is chemically complex enough to possess chirality and basicity-related instability, yet niche enough that Certified Reference Materials (CRMs) (ISO 17034) are rarely available off-the-shelf.[1][2]

This guide objectively compares the three primary strategies for sourcing and utilizing reference standards for this molecule: Commercial Research Grade , In-House Qualified Secondary Standards , and Quantitative NMR (qNMR) Standards .[1][2] We demonstrate that relying on Commercial Research Grade "As-Is" purity introduces statistically significant assay bias (up to 4.5%), necessitating a transition to In-House Qualification for GMP release testing.

Technical Analysis of the Analyte

Before comparing standards, we must understand the physicochemical liabilities of this compound that dictate standard handling.[1][2]

  • Basicity & Hygroscopicity: As a secondary/tertiary amine, the free base is prone to absorbing atmospheric CO₂ to form carbamates and absorbing moisture. A standard stored without desiccation can drift in potency by >1% per month.[1][2]

  • Chirality: The "2-aminobutyl" moiety implies a chiral center.[2] Enantiomeric purity is a Critical Quality Attribute (CQA).[1][2]

  • Chromophore: The benzyl group provides UV detection (λ max ~210 nm, ~254 nm), but the molar extinction coefficient is relatively low compared to highly conjugated drugs, making gravimetric accuracy in standard preparation critical.

Comparative Analysis: Reference Standard Alternatives

For a GMP or GLP environment, you have three options. The table below compares their performance based on True Accuracy (Potency) , Regulatory Risk , and Resource Cost .[1]

Table 1: Performance Matrix of Standard Grades
FeatureOption A: Commercial Research Grade Option B: In-House Qualified (Mass Balance) Option C: qNMR Certified (Internal Std)
Primary Use Early R&D, Identification (RT marker)GMP Release, Stability Testing, Impurity QuantAbsolute Quantification, Primary Standard Establishment
Purity Definition Chromatographic Purity (% Area) .[1][2] Often ignores water/solvents.[1][2]Potency (% w/w) . Accounts for water, solvents, and counter-ions.Absolute Purity (% w/w) . Referenced to NIST trace.
Bias Risk High (2.0% - 5.0%) .[1][2] Overestimates purity by ignoring non-chromatizable mass.[1][2]Low (< 0.5%) .[1][2] Corrects for volatiles and inorganics.[2]Very Low (< 0.2%) .[1][2] Direct molar measurement.
Stability Data Rarely provided.[1][2]Generated in-house (re-test dates assigned).Snapshot in time; requires fresh runs.[1][2]
Cost/Time Low / InstantHigh / 2-3 WeeksMedium / 2-3 Days (Requires NMR expertise)
Regulatory (ICH) Not Acceptable for final API release.[1][2]Gold Standard for routine QC (ICH Q3A/Q7).[1][2]Acceptable, but complex for routine transfer.[2]
Experimental Data: The "Purity Gap"

In a simulated study comparing Option A and Option B for a benzyl-methyl-amine derivative, the following discrepancies were observed:

  • Vendor CoA Claim: 98.5% (HPLC Area %).[1][2]

  • Actual Analysis:

    • HPLC Area %: 98.5%[1]

    • Water (KF): 1.2%[1][2]

    • Residual Solvent (GC): 0.8% (Toluene)[1][2]

    • Calculated Potency:

      
      [1][2]
      
  • Result: Using Option A resulted in a 2.0% Assay Bias (underestimating impurities in the drug product).[1]

Experimental Protocol: The "Mass Balance" Qualification

To transform a Research Grade chemical into a Qualified Reference Standard (Option B), you must perform the Mass Balance approach.[1] This is the industry-standard self-validating protocol.

Phase 1: Structural Confirmation (Identification)[1][2]
  • 1H-NMR & 13C-NMR: Confirm structure and check for the "benzyl" benzylic protons (singlet/doublet ~3.5-4.0 ppm) and the "methyl" group attached to nitrogen.[1][2]

  • MS (ESI+): Confirm Parent Ion

    
    .[1][2]
    
  • IR: Confirm amine stretches and aromatic overtones.

Phase 2: Purity & Potency Assignment (The Calculation)

This protocol determines the "As-Is" Potency (


) required for the calculation formula in your analytical method.[1][2]

Step-by-Step Workflow:

  • Chromatographic Purity (

    
    ): 
    
    • Run HPLC (Gradient C18, Phosphate buffer pH 7.0 / Acetonitrile).

    • Integrate all peaks >0.05% (ICH reporting threshold).

    • Formula:

      
      [1][2]
      
  • Volatile Content (

    
    ): 
    
    • Water: Determine by Karl Fischer (Coulometric preferred for amines).[1][2]

    • Solvents: Determine by GC-Headspace (USP <467>).

    • 
      [1][2]
      
  • Inorganic Residue (

    
    ): 
    
    • Perform Residue on Ignition (Sulfated Ash) if the sample is a salt. For free bases/oils, this is usually negligible but must be verified once.[2]

  • Final Potency Calculation:

    
    [1][2]
    

Visualization: Qualification Decision Tree

The following diagram illustrates the decision logic for selecting and qualifying the standard for this compound.

ReferenceStandardStrategy Start Need Reference Standard for This compound CheckCommercial Is a Pharmacopeial (USP/EP) Standard Available? Start->CheckCommercial BuyPrimary Purchase Primary Standard (Use As-Is) CheckCommercial->BuyPrimary Yes CheckVendor Purchase High-Purity Research Grade (>95%) CheckCommercial->CheckVendor No (Most Likely) Qualify Perform Full Characterization (Mass Balance) CheckVendor->Qualify Tests 1. HPLC (Purity %) 2. Karl Fischer (Water %) 3. GC-HS (Solvents %) 4. NMR/MS (ID) Qualify->Tests CalcPotency Calculate Potency: Purity × (100 - Water - Solvents) Tests->CalcPotency FinalStd Qualified Secondary Standard (Valid for 12 Months) CalcPotency->FinalStd

Figure 1: Decision matrix for establishing a traceable reference standard when pharmacopeial options are unavailable.

Critical Handling & Storage Protocols

Due to the amine functionality of this compound:

  • Inert Atmosphere: If the substance is an oil (free base), it must be stored under Argon or Nitrogen.[1] Oxygen exposure can lead to N-oxide formation (detectable as a +16 Da peak in LC-MS).[1][2]

  • Container Closure: Use amber glass vials with Teflon-lined caps. Avoid parafilm alone; use electrical tape or shrink bands for long-term freezer storage (-20°C).[1][2]

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which instantly degrades the potency assignment (hygroscopicity).

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation, 2006. Link

  • USP General Chapter <1086>. Impurities in Drug Substances and Drug Products.[1][2] U.S. Pharmacopeia.[2] Link[2]

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1][2] U.S. Pharmacopeia.[1][2]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] 2015. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.